trans-2-Phenyl-1-cyclohexanol
Description
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Properties
IUPAC Name |
(1R,2S)-2-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBYZBZXNWTPP-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022185 | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-61-0, 98919-68-7 | |
| Record name | rel-(1R,2S)-2-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylcyclohexanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclohexanol, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098919687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Phenyl-1-cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2-phenylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452WZ637M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-PHENYLCYCLOHEXANOL, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5411L8484 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of trans-2-Phenyl-1-cyclohexanol from Cyclohexene Oxide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the synthesis of trans-2-Phenyl-1-cyclohexanol, a crucial chiral auxiliary in asymmetric synthesis, from cyclohexene oxide. The primary method detailed is the nucleophilic ring-opening of the epoxide using a phenyl Grignard reagent.
Introduction
This compound is a valuable organic compound, with its enantiomers widely employed as chiral auxiliaries in a variety of asymmetric transformations.[1][2] These transformations include asymmetric ene reactions, cycloaddition reactions, and palladium-catalyzed annulations.[1] A common and effective method for preparing the racemic form of this alcohol is through the reaction of cyclohexene oxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via a nucleophilic ring-opening of the strained epoxide ring, a fundamental and reliable transformation in organic synthesis.[3][4][5]
Reaction Mechanism: Epoxide Ring-Opening
The synthesis of this compound from cyclohexene oxide is a classic example of a Grignard reaction with an epoxide. The reaction proceeds through an SN2-type mechanism. The highly nucleophilic phenyl group from the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring.[4][5][6]
This attack occurs from the backside relative to the C-O bond, leading to an inversion of configuration at the site of attack. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) present in the three-membered epoxide ring.[5][7] The initial product is a magnesium alkoxide, which is then protonated during an aqueous workup to yield the final alcohol product. The stereochemical outcome of this backside attack on the cyclic epoxide dictates that the phenyl and hydroxyl groups are positioned on opposite faces of the cyclohexane ring, resulting in the trans isomer.[4][5]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following protocol is adapted from a well-established procedure for the copper-catalyzed Grignard addition to cyclohexene oxide.[3] The use of a copper(I) catalyst can improve yields and reaction control.
Caption: Workflow for the synthesis and purification of the target compound.
-
Preparation of Phenylmagnesium Bromide:
-
A 3-L, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of dry tetrahydrofuran (THF).
-
A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise to the stirred mixture over 1.5 hours to initiate and sustain the Grignard reagent formation.
-
After the addition is complete, an additional 1 L of dry THF is added.[3]
-
-
Reaction with Cyclohexene Oxide:
-
The solution of phenylmagnesium bromide is cooled to -30°C using a dry ice-nitromethane slush bath.
-
Purified copper(I) chloride (6.53 g, 0.066 mol) is added to the cooled solution, and the mixture is stirred for 10 minutes.[3]
-
A solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is then added dropwise over 1.5 hours.[3]
-
-
Workup and Purification:
-
Upon completion of the addition, the reaction mixture is allowed to warm to 0°C and is stirred for an additional 2 hours.[3]
-
The reaction is quenched by the careful addition of 500 mL of saturated aqueous ammonium sulfate solution.[3]
-
The organic and aqueous layers are separated. The aqueous layer is extracted with ether.
-
The combined organic layers are washed with saturated ammonium sulfate solution, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.[3]
-
The crude solid is purified by recrystallization from pentane to give the final product.[3]
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol.[3]
| Parameter | Value | Moles / Equivalents |
| Reactants | ||
| Magnesium | 35.3 g | 1.47 g-atom |
| Bromobenzene | 155 mL (231 g) | 1.47 mol |
| Cyclohexene Oxide | 101 mL (99 g) | 1.0 mol |
| Copper(I) Chloride | 6.53 g | 0.066 mol |
| Product | ||
| Crude Yield | 175.5 g | 99.6% |
| Recrystallized Yield | 142.3 g | 80% |
| Melting Point | 55.5–57.0 °C | N/A |
Product Characterization
The identity and purity of this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Data | Observed Characteristics |
| ¹H NMR | Characteristic peaks for phenyl, cyclohexyl, and hydroxyl protons. |
| ¹³C NMR | Signals corresponding to the 12 carbon atoms in the molecule. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.[9] |
Note: Detailed peak assignments can be found in spectral databases such as the NIST WebBook[8][9] and ChemicalBook.
Enantioselective Considerations
While the Grignard reaction on cyclohexene oxide produces a racemic mixture of (±)-trans-2-phenylcyclohexanol, many applications require enantiomerically pure forms of the auxiliary.[1] Several methods have been developed to access the individual enantiomers:
-
Enzymatic Resolution: A highly effective method involves the lipase-catalyzed kinetic resolution of the racemic alcohol or its derivatives. For example, Pseudomonas fluorescens lipase can selectively hydrolyze the chloroacetate ester of the (–)-enantiomer, allowing for the separation of the (–)-alcohol and the (+)-ester.[2][3][10]
-
Sharpless Asymmetric Dihydroxylation: An alternative route starts from 1-phenylcyclohexene, which undergoes a Sharpless asymmetric dihydroxylation to produce a chiral diol. This diol can then be converted to the desired enantiomer of trans-2-phenylcyclohexanol.[1][2][11]
-
Chiral Additives: Ring-opening of cyclohexene oxide with phenyllithium in the presence of a chiral additive has been reported, though with modest asymmetric induction (47% ee).[1][12]
These advanced methods are critical for applications in drug development and asymmetric synthesis where precise stereochemical control is paramount.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound - Wikiwand [wikiwand.com]
- 11. This compound [chemeurope.com]
- 12. researchgate.net [researchgate.net]
physical and chemical properties of trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of trans-2-Phenyl-1-cyclohexanol. It includes detailed experimental protocols for its synthesis and resolution, along with key spectral data, to support its application in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Core Physical and Chemical Properties
This compound is a chiral organic compound widely recognized for its role as a versatile intermediate and chiral auxiliary in asymmetric synthesis.[1] Its stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.[1] The compound typically appears as a white to off-white crystalline powder.[1]
Quantitative Physical Data
The physical properties of this compound are summarized in the table below. Note that values can vary slightly depending on the specific enantiomer and the purity of the sample.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Melting Point | 53 - 67 °C | [1][2] |
| Boiling Point | 105 °C at 3 mmHg; 152-155 °C at 16 mmHg | [1][2] |
| Density | ~0.945 g/cm³ (estimate) | [2] |
| Optical Rotation ([α]²⁰D) | +55° to +61° (c=1 in Methanol) for (1S,2R)-enantiomer | [1] |
| pKa | ~15.05 (Predicted) | [2] |
Solubility and Qualitative Data
This compound is soluble in most organic solvents, including alcohols, ethers, ketones, and dichloromethane. Its solubility in non-polar solvents like pentane is utilized in its recrystallization.
Spectroscopic Data Summary
Spectroscopic analysis is essential for the characterization and quality control of this compound. The following table summarizes the available spectroscopic data.
| Spectroscopy Type | Description | Source(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. Key signals include multiplets for the phenyl group and cyclohexyl ring protons. | [3][4][5] |
| ¹³C NMR | Spectra available, providing information on the carbon skeleton. | [3][6] |
| Infrared (IR) | Spectra show characteristic peaks for O-H and C-H bonds. Data is available from various techniques including KBr disc, nujol mull, and gas phase. | [3][7][8] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns. | [9] |
Experimental Protocols: Synthesis and Resolution
The synthesis of enantiomerically pure this compound is a key process for its application as a chiral auxiliary. Below are detailed methodologies for its preparation.
Synthesis of Racemic this compound via Grignard Reaction
This protocol describes the synthesis of the racemic mixture starting from cyclohexene oxide and a phenyl Grignard reagent.[10]
Materials:
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
Bromobenzene
-
Copper(I) chloride (purified)
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate solution
-
Ether
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and dry THF (170 mL).
-
A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise over 1.5 hours to initiate the Grignard reaction. An ice bath may be used to control the temperature.
-
After the addition is complete, 1 L of dry THF is added.
-
The solution is cooled to -30°C, and purified copper(I) chloride (6.53 g, 0.066 mol) is added.
-
The mixture is stirred for 10 minutes, after which a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is added dropwise over 1.5 hours.
-
The reaction mixture is allowed to warm to 0°C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of 500 mL of saturated aqueous ammonium sulfate solution.
-
The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.
-
The solid is recrystallized from pentane to give racemic trans-2-phenylcyclohexanol.
Caption: Grignard Synthesis Workflow.
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
This method produces the enantiomerically pure compound from 1-phenylcyclohexene.[11]
Materials:
-
Potassium ferricyanide
-
Anhydrous potassium carbonate
-
Methanesulfonamide
-
Potassium osmate dihydrate
-
(DHQD)₂PHAL (chiral ligand)
-
1-Phenylcyclohexene
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH)
-
Magnesium sulfate
-
W-2 Raney nickel (activated)
-
Anhydrous ethanol
Procedure:
-
Asymmetric Dihydroxylation:
-
A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g), anhydrous potassium carbonate (104 g), methanesulfonamide (23.8 g), potassium osmate dihydrate (46.1 mg), and (DHQD)₂PHAL (486.9 mg).
-
1-Phenylcyclohexene (39.55 g) and tert-butyl alcohol (250 mL) are added to the vigorously stirred slurry.
-
The reaction is stirred for 2 days.
-
The product is dissolved by adding ethyl acetate (250 mL). The mixture is filtered.
-
The organic phase of the filtrate is separated, washed with 2 M KOH, and dried over magnesium sulfate to yield the crude (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol.
-
-
Reduction to this compound:
-
A flask is charged with a slurry of activated W-2 Raney nickel (257.5 g) in wet ethanol under a nitrogen blanket. Caution: Raney nickel is pyrophoric when dry.
-
The crude diol from the previous step is added to the flask with additional anhydrous ethanol.
-
The mixture is heated to reflux and stirred for 2 days.
-
The hot solution is filtered through Celite, and the solvent is removed by rotary evaporation.
-
The resulting solid is recrystallized to yield enantiomerically pure (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.
-
Caption: Sharpless Dihydroxylation Workflow.
Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution
This chemoenzymatic method resolves the racemic mixture of the chloroacetate ester of trans-2-phenylcyclohexanol.[10]
Materials:
-
Racemic trans-2-phenylcyclohexanol
-
Chloroacetyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
-
Saturated sodium bicarbonate
-
Lipase enzyme (e.g., from Pseudomonas fluorescens)
-
Phosphate buffer (pH 7)
-
2 N Sodium hydroxide
-
Methanol
Procedure:
-
Esterification:
-
Racemic trans-2-phenylcyclohexanol (100 g) is reacted with chloroacetyl chloride (50 mL) in dichloromethane with DMAP (300 mg) as a catalyst.
-
The mixture is refluxed for 6 hours.
-
After cooling, the reaction is quenched with saturated sodium bicarbonate solution to yield racemic trans-2-phenylcyclohexyl chloroacetate.
-
-
Kinetic Resolution:
-
The racemic chloroacetate (100 g) is added to a pH 7 phosphate buffer (750 mL).
-
Lipase enzyme (10 g) is added, and the pH is maintained at 7.0 by the controlled addition of 0.5 N NaOH.
-
The reaction is monitored until approximately 50% hydrolysis is achieved.
-
The mixture is extracted with dichloromethane. The organic layer contains the unreacted (+)-ester, and the aqueous layer contains the (-)-alcohol.
-
-
Hydrolysis of the Resolved Ester:
-
The recovered (+)-ester is hydrolyzed using 2 N sodium hydroxide in methanol at reflux for 3 hours.
-
After workup, the (+)-(1S,2R)-trans-2-phenylcyclohexanol is obtained.
-
Caption: Lipase Resolution Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2362-61-0 [chemicalbook.com]
- 3. rel-(1R,2S)-2-Phenylcyclohexanol | C12H16O | CID 102793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(2362-61-0) 1H NMR [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. (+)-trans-2-Phenylcyclohexanol | C12H16O | CID 9898975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound(2362-61-0) IR Spectrum [m.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis of trans-2-Phenyl-1-cyclohexanol: A Technical Guide to ¹H and ¹³C NMR Data
An in-depth guide for researchers and professionals in drug development, this document provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral auxiliary, trans-2-Phenyl-1-cyclohexanol. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflow.
¹H and ¹³C NMR Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for this compound. The data is referenced to a spectrum obtained in deuterated chloroform (CDCl₃) at 300 MHz.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.20 | m | 5H | Phenyl-H |
| 3.65 | dt | 1H | H-1 (CH-OH) |
| 2.50 | dt | 1H | H-2 (CH-Ph) |
| 2.15 - 1.20 | m | 8H | Cyclohexyl-CH₂ |
| 1.85 | s (br) | 1H | -OH |
Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dt = doublet of triplets
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | Phenyl C (ipso) |
| 128.4 | Phenyl CH |
| 127.8 | Phenyl CH |
| 126.5 | Phenyl CH |
| 77.2 | C-1 (CH-OH) |
| 56.5 | C-2 (CH-Ph) |
| 35.5 | Cyclohexyl CH₂ |
| 33.0 | Cyclohexyl CH₂ |
| 25.9 | Cyclohexyl CH₂ |
| 25.0 | Cyclohexyl CH₂ |
Experimental Protocols
The acquisition of high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocols outline the standard procedures for obtaining ¹H and ¹³C NMR spectra of organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is common practice.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 300 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 10-15 ppm is usually adequate to cover the entire proton chemical shift range.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with single lines for each carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (D1): A delay of 2 seconds is a common starting point.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the general workflow for NMR data acquisition.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for NMR spectroscopy experiments.
discovery and historical development of trans-2-Phenyl-1-cyclohexanol as a chiral auxiliary
An in-depth exploration of the discovery, historical development, and application of trans-2-Phenyl-1-cyclohexanol as a cornerstone chiral auxiliary in asymmetric synthesis.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Since its introduction, this compound has emerged as a powerful and versatile chiral auxiliary in the field of asymmetric synthesis. Its rigid conformational structure and the stereodirecting influence of the phenyl group have enabled chemists to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery and historical development of this auxiliary, detailed experimental protocols for its synthesis and application, and a summary of its performance in key asymmetric transformations.
Discovery and Historical Development
The story of this compound as a chiral auxiliary begins in 1985 with a seminal publication by J. K. Whitesell and his colleagues.[1][2] At the time, the field of asymmetric synthesis was actively seeking practical and efficient chiral auxiliaries to control the stereochemical outcome of reactions. While auxiliaries like Evans' oxazolidinones were already established, the search for alternatives with different reactivity profiles and recovery characteristics continued.
Whitesell's initial work demonstrated the potential of this compound in ene reactions, particularly with its glyoxylate ester derivative.[2] This early research highlighted the auxiliary's ability to induce high levels of diastereoselectivity, laying the groundwork for its broader application.
Following its discovery, the development of efficient methods for the enantioselective synthesis of this compound was crucial for its widespread adoption. Two key methodologies have become the standard for obtaining this auxiliary in high enantiomeric purity:
-
Lipase-Catalyzed Kinetic Resolution: This method, also refined by Whitesell's group, utilizes the enzyme Pseudomonas fluorescens lipase to selectively hydrolyze the chloroacetate ester of the (–)-enantiomer from the racemic mixture.[1][3] The unreacted (+)-ester can then be separated and hydrolyzed to afford the (+)-enantiomer. This enzymatic approach offers a practical and scalable route to both enantiomers of the auxiliary.[3]
-
Sharpless Asymmetric Dihydroxylation: Another powerful method involves the asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction of the 1-hydroxyl group.[1] This method, developed based on the groundbreaking work of K. Barry Sharpless, provides a highly efficient and stereospecific route to the chiral diol precursor of the auxiliary.[4]
The availability of both enantiomers of this compound through these reliable methods has significantly contributed to its popularity and has allowed for the synthesis of both enantiomers of a target molecule by simply choosing the appropriate auxiliary.
Principles of Stereocontrol
The stereodirecting power of this compound stems from its well-defined conformational preferences. The bulky phenyl group typically occupies an equatorial position on the cyclohexane ring, effectively shielding one face of the reactive center attached to the hydroxyl group. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, resulting in a high degree of stereoselectivity.
Quantitative Data on Performance
The efficacy of this compound as a chiral auxiliary is demonstrated by the high levels of diastereoselectivity and enantiomeric excess achieved in various asymmetric reactions.
Asymmetric Ene Reactions
The glyoxylate ester of this compound is a particularly effective substrate for asymmetric ene reactions. The Lewis acid-catalyzed reaction with various alkenes proceeds with high diastereoselectivity.
| Alkene | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |
| 2,4-Dimethyl-2-pentene | SnCl4 | 10:1 | [2] |
| Cyclohexene | SnCl4 | >97:3 | [5] |
| Cyclopentene | SnCl4 | 86:14 | [5] |
| trans-3-Hexene | SnCl4 | 86:14 | [5] |
| trans-4-Octene | SnCl4 | 86:14 | [5] |
Asymmetric Diels-Alder Reactions
This compound has been successfully employed as a chiral auxiliary in Diels-Alder reactions, directing the facial selectivity of the dienophile.
| Dienophile Substrate | Diene | Lewis Acid | Diastereomeric Excess (de) | Reference |
| N-Acrolyl | Cyclopentadiene | TiCl4 | High | [5] |
| 1,4-Naphthoquinone derivative | Cyclopentadiene | Lewis Acid | High | [5] |
Asymmetric Alkylations
While less common than for other auxiliaries, this compound has been used to direct the alkylation of enolates derived from esters.
| Ester Substrate | Alkylating Agent | Diastereomeric Excess (de) | Reference |
| Malonate Derivative | Tricarbonyl(3-methylpentadienyl)iron(1+) cation | 60% | [5] |
Experimental Protocols
Enantioselective Synthesis of (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol via Lipase-Catalyzed Kinetic Resolution
This procedure is adapted from Organic Syntheses.[3]
Step A: Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate
-
To a solution of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol) in dichloromethane (250 mL) is added 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).
-
The mixture is heated at reflux for 6 hours.
-
After cooling, a saturated solution of sodium bicarbonate (350 mL) is carefully added.
-
The mixture is stirred for 3 hours, and the layers are separated.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the racemic chloroacetate.
Step B: Lipase-Catalyzed Hydrolysis
-
A mixture of the racemic chloroacetate (135 g, 0.534 mol) and a phosphate buffer solution (pH 7) is prepared.
-
Pseudomonas fluorescens lipase is added, and the mixture is stirred at room temperature. The pH is maintained at 7 by the addition of 1 N sodium hydroxide.
-
The reaction is monitored by TLC until approximately 50% hydrolysis is achieved.
-
The mixture is extracted with ether. The organic layer contains the unreacted (+)-chloroacetate and the (-)-alcohol.
Step C: Separation and Hydrolysis
-
The ether extract is dried and concentrated. The resulting mixture of the (+)-chloroacetate and (-)-alcohol is separated by chromatography.
-
The isolated (-)-alcohol is the desired product.
-
The (+)-chloroacetate can be hydrolyzed using sodium hydroxide in methanol to yield (+)-trans-2-phenyl-1-cyclohexanol.[3]
Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
This procedure is adapted from Organic Syntheses.[4]
Step A: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
-
To a stirred mixture of potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol) in water (375 mL) and tert-butyl alcohol (250 mL) is added (DHQD)2PHAL (487 mg, 0.625 mmol) and potassium osmate dihydrate (46 mg, 0.125 mmol).
-
1-Phenylcyclohexene (39.55 g, 0.25 mol) is added, and the slurry is stirred vigorously for 2 days.
-
The product crystallizes from the organic phase. Ethyl acetate (250 mL) is added to dissolve the product.
-
The mixture is filtered, and the organic phase is separated, washed with 2 M KOH, and dried over magnesium sulfate.
-
Evaporation of the solvent yields the crude (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol.
Step B: Reductive Cleavage to (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
A detailed procedure for the selective reduction of the 1-hydroxyl group is then followed to yield the final product.
Conclusion
This compound has firmly established itself as a reliable and effective chiral auxiliary in the synthetic organic chemist's toolbox. Its straightforward preparation in both enantiomeric forms, coupled with its ability to induce high levels of stereoselectivity in a range of important chemical transformations, ensures its continued relevance in academic research and industrial drug development. The foundational work of Whitesell and the subsequent development of robust synthetic routes have paved the way for the widespread application of this elegant and powerful tool for asymmetric synthesis.
References
Stereochemistry and Absolute Configuration of trans-2-Phenyl-1-cyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Phenyl-1-cyclohexanol is a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemical relationship between the phenyl and hydroxyl groups provide a well-defined chiral environment, influencing the stereochemical outcome of various chemical transformations. This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and key analytical data of the enantiomers of this compound. Detailed experimental protocols for its preparation via enzymatic resolution and asymmetric dihydroxylation are presented, along with tabulated quantitative data for easy reference.
Introduction
The control of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries are powerful tools that enable the synthesis of enantiomerically enriched compounds. This compound, with its two stereocenters, exists as a pair of enantiomers: (+)-(1S,2R)-2-Phenyl-1-cyclohexanol and (-)-(1R,2S)-2-Phenyl-1-cyclohexanol.[1][2] These compounds are widely utilized as chiral auxiliaries in a variety of asymmetric reactions, including aldol reactions, Diels-Alder reactions, and alkylations.[1] This guide delves into the core aspects of the stereochemistry and absolute configuration of this important chiral alcohol.
Stereochemistry and Absolute Configuration
The trans configuration of 2-Phenyl-1-cyclohexanol refers to the relative orientation of the phenyl and hydroxyl groups on the cyclohexane ring, where they are on opposite sides of the ring. The molecule has two chiral centers at carbons 1 and 2. The absolute configuration of the enantiomers has been established as:
-
(+)-trans-2-Phenyl-1-cyclohexanol: (1S, 2R)
-
(-)-trans-2-Phenyl-1-cyclohexanol: (1R, 2S)
The stereochemical relationship between the two enantiomers is depicted below. They are non-superimposable mirror images of each other.
References
An In-depth Technical Guide to the Synthesis of trans-2-Phenyl-1-cyclohexanol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Phenyl-1-cyclohexanol is a valuable chiral auxiliary and synthetic intermediate in organic chemistry. Its stereospecific synthesis is crucial for various applications, including the development of pharmaceutical agents. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of this compound. The key synthetic strategies discussed include the nucleophilic ring-opening of cyclohexene oxide, the stereoselective reduction of 2-phenylcyclohexanone, and the asymmetric dihydroxylation of 1-phenylcyclohexene. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental workflows and reaction pathway diagrams to facilitate a deeper understanding of the synthetic processes.
Introduction
The synthesis of stereochemically pure molecules is a cornerstone of modern organic chemistry and drug development. This compound, with its two chiral centers, serves as a powerful chiral auxiliary, enabling the asymmetric synthesis of a wide range of chemical entities. The orientation of the phenyl and hydroxyl groups in the trans configuration is key to its efficacy in directing stereoselective transformations. The choice of starting material is a critical first step that dictates the overall synthetic strategy, affecting factors such as stereochemical control, yield, and scalability. This guide explores the most prevalent and effective starting materials for the synthesis of this compound, providing detailed methodologies for each approach.
Synthesis from Cyclohexene Oxide
A common and straightforward method for the preparation of racemic this compound involves the ring-opening of cyclohexene oxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom undergoing nucleophilic attack, which leads to the desired trans stereochemistry.
Experimental Protocol: Grignard Ring-Opening of Cyclohexene Oxide
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Copper(I) chloride (CuCl)
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, are placed magnesium turnings (35.3 g, 1.45 mol) and anhydrous THF (170 mL). A solution of bromobenzene (155 mL, 1.47 mol) in anhydrous THF (250 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Ring-Opening Reaction: The Grignard solution is diluted with anhydrous THF (1 L) and cooled to -30 °C. Copper(I) chloride (6.53 g, 0.066 mol) is added, and the mixture is stirred for 10 minutes. A solution of cyclohexene oxide (101 mL, 1.0 mol) in anhydrous THF (100 mL) is then added dropwise over 1.5 hours, maintaining the temperature at -30 °C.
-
Work-up and Isolation: The reaction mixture is allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium sulfate (500 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium sulfate, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is recrystallized from pentane to yield racemic this compound as a white solid.[1]
Reaction Workflow
Synthesis from 2-Phenylcyclohexanone
The stereoselective reduction of 2-phenylcyclohexanone offers another route to this compound. The choice of reducing agent is critical to achieving high diastereoselectivity in favor of the trans isomer. Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to approach the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the trans product.
Experimental Protocol: Stereoselective Reduction of 2-Phenylcyclohexanone
Materials:
-
2-Phenylcyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride (1.0 M solution in THF)
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 2-phenylcyclohexanone (1.0 g, 5.74 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
Reduction: L-Selectride (6.3 mL of a 1.0 M solution in THF, 6.3 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 4 hours.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water (5 mL), followed by 3 M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Relationship Diagram
Synthesis from 1-Phenylcyclohexene
For the synthesis of enantiomerically pure this compound, the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene is a powerful and widely used method.[2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce a vicinal diol with high enantioselectivity. Subsequent selective reduction of the benzylic hydroxyl group yields the desired this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation and Reduction
Part A: (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
Materials:
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Potassium osmate dihydrate (K₂OsO₄·2H₂O)
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
1-Phenylcyclohexene
-
tert-Butyl alcohol
-
Water
-
Ethyl acetate
-
Aqueous potassium hydroxide (KOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g, 0.75 mol), potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).
-
Dihydroxylation: 1-Phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL) are added, and the slurry is stirred vigorously for 2 days.
-
Work-up and Isolation: Ethyl acetate (250 mL) is added to dissolve the product. The mixture is filtered, and the organic phase is separated. The organic layer is washed with 2 M KOH, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude diol.[3]
Part B: (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
Materials:
-
(+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
-
Raney nickel
-
Ethanol
-
Boric acid
-
Petroleum ether
Procedure:
-
Reduction: A solution of the crude diol from Part A in ethanol is treated with Raney nickel and boric acid. The mixture is hydrogenated under pressure.
-
Work-up and Isolation: The catalyst is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried and concentrated.
-
Purification: The crude product is recrystallized from petroleum ether to yield enantiomerically pure (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol.
Experimental Workflow
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes to this compound.
Table 1: Synthesis of Racemic this compound
| Starting Materials | Reagents | Product | Yield | Purity/Notes | Reference |
| Cyclohexene oxide, Bromobenzene, Mg | THF, CuCl | rac-trans-2-Phenyl-1-cyclohexanol | 80% | Recrystallized product | [1] |
Table 2: Synthesis of Enantiomerically Enriched this compound
| Starting Material | Key Reaction | Chiral Ligand/Reagent | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 1-Phenylcyclohexene | Sharpless Asymmetric Dihydroxylation | (DHQD)₂PHAL | (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | ~60-70% (over 2 steps) | >99% | [3] |
| 1-Phenylcyclohexene | Sharpless Asymmetric Dihydroxylation | (DHQ)₂PHAL | (+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol | ~60-70% (over 2 steps) | >97% | [3] |
| rac-trans-2-Phenylcyclohexyl chloroacetate | Lipase-Catalyzed Kinetic Resolution | Pseudomonas fluorescens lipase | (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | ~45% (of one enantiomer) | >98% | [2] |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes, with the choice of starting material being dependent on the desired stereochemistry of the final product. For the production of the racemic mixture, the Grignard ring-opening of cyclohexene oxide is a high-yielding and reliable method. When enantiomerically pure this compound is required, the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene provides excellent stereocontrol and high enantiomeric excess. The stereoselective reduction of 2-phenylcyclohexanone offers an alternative approach, where the diastereoselectivity is highly dependent on the choice of the reducing agent. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
References
conformational analysis of trans-2-Phenyl-1-cyclohexanol
An In-depth Technical Guide to the Conformational Analysis of trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral organic compound that serves as a valuable building block in asymmetric synthesis. The stereochemical and conformational properties of this molecule are of paramount importance as they directly influence its reactivity and efficacy as a chiral auxiliary. The cyclohexane ring in this compound is not planar but exists in dynamic equilibrium between two chair conformations. Understanding the conformational preferences of the phenyl and hydroxyl substituents is crucial for predicting the outcomes of reactions in which this molecule is involved. This technical guide provides a comprehensive overview of the , detailing both experimental and computational methodologies.
Conformational Equilibrium
The conformational equilibrium of this compound involves the ring inversion between two chair forms: the diequatorial conformer and the diaxial conformer. In the diequatorial conformer, both the phenyl and hydroxyl groups occupy equatorial positions, while in the diaxial conformer, both substituents are in axial positions.
Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference dictates the position of the conformational equilibrium.
Data Presentation
Conformational Energies and Equilibrium
The relative stability of the two chair conformers can be estimated using A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.
| Substituent | A-value (kcal/mol) |
| Phenyl (C₆H₅) | ~2.8 - 3.1 |
| Hydroxyl (OH) | ~0.6 - 1.0 |
The total strain energy for the diaxial conformer is the sum of the A-values of the individual substituents, as these values quantify the strain of placing each group in an axial position.
Table 1: Estimated Conformational Energy Data for this compound
| Conformer | Substituent Positions | Estimated Strain Energy (kcal/mol) |
| Diequatorial | Phenyl (eq), Hydroxyl (eq) | 0 |
| Diaxial | Phenyl (ax), Hydroxyl (ax) | ~3.4 - 4.1 |
The Gibbs free energy difference (ΔG°) between the two conformers can be calculated as:
ΔG° = G°(diaxial) - G°(diequatorial) ≈ 3.4 - 4.1 kcal/mol
The equilibrium constant (K_eq) can be calculated using the following equation:
ΔG° = -RT ln(K_eq)
Where:
-
R is the gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin (e.g., 298 K)
This significant energy difference indicates that the conformational equilibrium strongly favors the diequatorial conformer.
¹H NMR Coupling Constants
The primary experimental technique for determining the conformation of cyclohexane derivatives is ¹H NMR spectroscopy, specifically through the analysis of vicinal coupling constants (³J_HH). The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
Table 2: Expected ¹H NMR Coupling Constants for the Methine Protons in the Conformers of this compound
| Conformer | Proton Relationship | Dihedral Angle (approx.) | Expected ³J_HH (Hz) |
| Diequatorial | H-C(1)-C(2)-H (axial-axial) | ~180° | 10 - 13 |
| Diequatorial | H-C(1)-C(6)-H (axial-equatorial) | ~60° | 2 - 5 |
| Diequatorial | H-C(2)-C(3)-H (axial-equatorial) | ~60° | 2 - 5 |
| Diaxial | H-C(1)-C(2)-H (equatorial-equatorial) | ~60° | 2 - 5 |
| Diaxial | H-C(1)-C(6)-H (equatorial-axial) | ~60° | 2 - 5 |
| Diaxial | H-C(2)-C(3)-H (equatorial-axial) | ~60° | 2 - 5 |
The observation of a large coupling constant (10-13 Hz) for the proton at C-1 (the carbon bearing the hydroxyl group) would be indicative of an axial-axial relationship with the proton at C-2, confirming the predominance of the diequatorial conformer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium of this compound by analyzing the vicinal proton-proton coupling constants.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a 5 mm NMR tube.
-
The choice of solvent can influence the conformational equilibrium. Non-polar solvents will reflect the intrinsic conformational preferences, while polar, hydrogen-bond accepting solvents may stabilize the conformer with an axial hydroxyl group to a small extent.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
For studying the conformational equilibrium at different temperatures, a variable temperature (VT) NMR experiment should be performed. Spectra should be recorded over a range of temperatures, for example, from room temperature down to the freezing point of the solvent (e.g., -95 °C for CDCl₃). At lower temperatures, the rate of ring inversion slows down, which may allow for the observation of signals from the minor diaxial conformer.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Identify the signals corresponding to the methine protons at C-1 and C-2. These will likely be complex multiplets.
-
Perform a detailed analysis of the multiplicities of these signals to extract the vicinal coupling constants (³J_HH). This may require spectral simulation for accurate determination.
-
The observed coupling constant (J_obs) will be a weighted average of the coupling constants for the diequatorial (J_eq) and diaxial (J_ax) conformers: J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the diequatorial and diaxial conformers, respectively.
-
Using the expected coupling constants from Table 2, the mole fractions of each conformer can be calculated.
-
The Gibbs free energy difference (ΔG°) can then be determined from the calculated equilibrium constant (K_eq = x_eq / x_ax).
-
Computational Chemistry
Objective: To calculate the relative energies and optimized geometries of the diequatorial and diaxial conformers of this compound.
Methodology:
-
Structure Building:
-
Construct the initial 3D structures of the diequatorial and diaxial chair conformers of this compound using a molecular modeling software.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations and frequency calculations for both conformers using Density Functional Theory (DFT). A commonly used and reliable level of theory for such systems is B3LYP with a 6-31+G(d,p) basis set.
-
The frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies).
-
The calculations will yield the electronic energies of both conformers. The relative energy difference can be used to predict the conformational equilibrium.
-
-
Further Analysis (Optional):
-
The optimized geometries can be used to measure theoretical dihedral angles, which can then be used in the Karplus equation to predict theoretical coupling constants for comparison with experimental data.
-
Solvation effects can be modeled using a polarizable continuum model (PCM) to understand the influence of the solvent on the conformational equilibrium.
-
Mandatory Visualization
Technical Guide: Spectroscopic Analysis of trans-2-Phenyl-1-cyclohexanol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) data for trans-2-Phenyl-1-cyclohexanol. It includes detailed experimental protocols and a clear presentation of quantitative data to aid in the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key absorptions corresponding to its hydroxyl and phenylcyclohexyl structure.
IR Data Summary
The principal absorption bands in the IR spectrum of this compound are summarized below. These bands are characteristic of its alcohol and monosubstituted aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3650 - 3400 | O-H | Stretching | Strong, Broad |
| 3100 - 3020 | =C-H (Aromatic) | Stretching | Medium |
| 3000 - 2850 | -C-H (Aliphatic) | Stretching | Strong |
| 1600, 1495, 1450 | C=C | Stretching (Aromatic Ring) | Medium to Weak |
| 1100 - 1000 | C-O | Stretching | Strong |
| 750, 700 | C-H | Out-of-Plane Bending (Aromatic) | Strong (Monosubstituted) |
Data compiled from typical values for functional groups and spectral databases.[1]
Experimental Protocol: Acquiring the IR Spectrum
The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.
A. Attenuated Total Reflectance (ATR) Method:
-
Sample Preparation: Place a small, powdered amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrument Settings:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]
B. Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.[3]
-
Pellet Formation: Transfer the powder to a pellet press and apply high pressure (e.g., 10-12 tons/in²) for several minutes to form a transparent or translucent disc.[3]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Instrument Settings: Use the same instrument settings as described for the ATR method.
-
Background Scan: A background scan should be performed with the empty sample compartment.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure. Electron ionization (EI) is a common method for the analysis of small organic molecules like this compound.
Mass Spectrometry Data Summary
The molecular formula of this compound is C₁₂H₁₆O, with a molecular weight of approximately 176.25 g/mol .[4][5] The electron ionization mass spectrum shows a molecular ion peak and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula | Notes |
| 176 | [M]⁺ | [C₁₂H₁₆O]⁺ | Molecular Ion |
| 158 | [M - H₂O]⁺ | [C₁₂H₁₄]⁺ | Loss of water |
| 104 | [C₈H₈]⁺ | [C₆H₅-CH=CH₂]⁺ | Styrene radical cation |
| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
Data compiled from the NIST Mass Spectrometry Data Center.[4]
Experimental Protocol: Acquiring the Mass Spectrum
The mass spectrum is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct sample introduction.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Sample Introduction:
-
GC Inlet: Inject the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source. The sample is then heated to induce vaporization.[6]
-
-
Ionization:
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and relevant fragments.
-
-
Detection: An electron multiplier detector records the abundance of each ion.[7]
Visualization of Spectroscopic Data
The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic features.
Caption: Key IR and MS correlations for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amherst.edu [amherst.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
A Technical Guide to the Solubility of trans-2-Phenyl-1-cyclohexanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid compound like trans-2-Phenyl-1-cyclohexanol in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a nonpolar phenyl group and a polar cyclohexanol group, giving it a degree of amphiphilicity.
-
Polar Solvents: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the hydroxyl group of this compound, promoting solubility. Aprotic polar solvents (e.g., ketones, esters) can interact via dipole-dipole interactions.
-
Nonpolar Solvents: Nonpolar solvents (e.g., hydrocarbons) will primarily interact with the nonpolar phenyl and cyclohexyl portions of the molecule through London dispersion forces.
Based on its structure, this compound is expected to be soluble in a range of common organic solvents.[1]
Expected Solubility Profile
While quantitative data is absent from the surveyed literature, a qualitative assessment suggests that this compound is soluble in most common organic solvents, including alcohols, ethers, ketones, and fats.[1]
Data Presentation
As no specific quantitative solubility data for this compound was found in the reviewed literature, a data table cannot be provided at this time. Researchers are encouraged to determine this data experimentally using the protocols outlined below.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the gravimetric and spectroscopic determination of the solubility of this compound.
Gravimetric Method (Shake-Flask)
This is a classical and widely used method for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the mass of the dissolved solid and the volume of the aliquot taken.
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds with a chromophore, such as the phenyl group in this compound, and can be faster than the gravimetric method.
Materials:
-
All materials from the Gravimetric Method
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Quartz cuvettes (for UV-Vis) or appropriate HPLC vials and column
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.
-
Sample Preparation and Equilibration: Follow steps 1-4 of the Gravimetric Method.
-
Sampling and Dilution: Withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the standard curve.
-
Analysis: Analyze the diluted sample using the UV-Vis spectrophotometer or HPLC system under the same conditions used for the standards.
-
Calculation: Use the measured absorbance or peak area and the equation of the standard curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocols can be adapted to suit specific laboratory conditions and analytical capabilities. Accurate solubility data is crucial for various applications in drug development, including formulation, purification, and reaction optimization.
References
Methodological & Application
Application of trans-2-Phenyl-1-cyclohexanol in Asymmetric Diels-Alder Reactions: A Detailed Guide for Researchers
Introduction: The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, gains a significant level of stereochemical control through the use of chiral auxiliaries. Among these, trans-2-phenyl-1-cyclohexanol, often referred to as Whitesell's auxiliary, has emerged as a powerful and reliable tool for inducing asymmetry in a variety of transformations, including the Diels-Alder reaction. Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in the cycloaddition process.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions.
Principle of Asymmetric Induction
The stereochemical outcome of the Diels-Alder reaction is directed by the chiral auxiliary attached to the dienophile. The bulky phenylcyclohexyl group effectively shields one face of the dienophile, forcing the approaching diene to attack from the less sterically hindered face. This facial bias is often enhanced by the use of a Lewis acid, which coordinates to the carbonyl group of the dienophile, locking it into a specific conformation and increasing its reactivity. The interplay of steric hindrance and conformational rigidity imposed by the auxiliary-Lewis acid complex is the key to achieving high diastereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of Chiral Acrylate Dienophile from (1R,2S)-trans-2-Phenyl-1-cyclohexanol
This protocol outlines the preparation of the acrylate ester of this compound, a common dienophile used in asymmetric Diels-Alder reactions.
Materials:
-
(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (1R,2S)-2-phenylcyclohexyl acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction of (1R,2S)-2-Phenylcyclohexyl Acrylate with Cyclopentadiene
This protocol describes a typical Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Materials:
-
(1R,2S)-2-Phenylcyclohexyl acrylate (1.0 eq)
-
Freshly cracked cyclopentadiene (3.0 eq)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 eq as a solution in hexanes)
-
Dry dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (1R,2S)-2-phenylcyclohexyl acrylate in dry dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene dropwise.
-
Continue stirring at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the endo and exo diastereomers.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by separation and quantification of the isomers.
Data Presentation
The effectiveness of a chiral auxiliary is quantified by the yield of the reaction and the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the products. Below is a summary of typical results obtained in Lewis acid-catalyzed Diels-Alder reactions of acrylates derived from this compound with cyclopentadiene.
| Entry | Lewis Acid | Solvent | Temp (°C) | Yield (%) | endo:exo | d.r. (endo) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | >95:5 | 90:10 |
| 2 | Et₂AlCl | CH₂Cl₂ | -78 | 92 | >95:5 | 94:6 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 88 | >90:10 | 88:12 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | >90:10 | 85:15 |
Note: The data presented in this table is representative and compiled from typical results in the field. Actual results may vary depending on specific reaction conditions and the purity of reagents.
Proposed Transition State Model
The high diastereoselectivity observed in these reactions can be rationalized by a proposed transition state model. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, enforcing an s-trans conformation of the dienophile. The bulky phenyl group of the auxiliary effectively blocks the Si-face of the dienophile, directing the approach of the diene to the less hindered Re-face, leading to the preferential formation of one diastereomer.
Conclusion
This compound serves as a highly effective chiral auxiliary for asymmetric Diels-Alder reactions. By forming a chiral dienophile, it allows for the predictable and high-yielding synthesis of enantiomerically enriched cyclohexene derivatives. The protocols and data presented herein provide a solid foundation for the application of this valuable tool in synthetic organic chemistry, with broad implications for the development of complex molecules, including natural products and pharmaceutical agents. The straightforward experimental procedures, coupled with the high levels of stereocontrol, make this a valuable strategy for any researcher in the field.
Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic alcohols is a cornerstone technique in asymmetric synthesis, enabling access to enantiomerically pure compounds that are crucial building blocks for pharmaceuticals and other fine chemicals. Lipases, due to their stereoselectivity, broad substrate tolerance, and mild reaction conditions, are exemplary biocatalysts for these transformations. This document provides a detailed protocol for the lipase-catalyzed kinetic resolution of (±)-trans-2-phenyl-1-cyclohexanol, a valuable chiral auxiliary. The protocol is based on established and reliable procedures, offering two effective lipase systems for achieving high enantiomeric purity.
Principle of the Reaction
The kinetic resolution of racemic trans-2-phenyl-1-cyclohexanol is achieved through the enantioselective acylation of one of the alcohol's enantiomers by a lipase. The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) largely unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated to yield both enantiomers in high enantiomeric excess (e.e.). The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E).
Experimental Protocols
Two primary methods are presented below, utilizing lipases from Pseudomonas species, which have demonstrated high enantioselectivity for this substrate.
Method A: Resolution using Pseudomonas fluorescens Lipase and a Chloroacetate Acyl Donor
This protocol is adapted from a well-established Organic Syntheses procedure and involves the hydrolysis of a pre-formed chloroacetate ester.
1. Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate
-
To a solution of racemic this compound (100 g, 0.567 mol) in dichloromethane (250 mL) are added 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol) and chloroacetyl chloride (50 mL, 0.625 mol).
-
The mixture is heated at reflux with stirring for 6 hours.
-
After cooling, a saturated solution of sodium bicarbonate (350 mL) is carefully added to the stirred mixture to quench the reaction. Stirring is continued for 3 hours.
-
The organic layer is separated, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by distillation to yield racemic trans-2-phenylcyclohexyl chloroacetate as a colorless liquid.
2. Lipase-Catalyzed Hydrolysis
-
A mixture of racemic trans-2-phenylcyclohexyl chloroacetate (50 g, 0.198 mol) and 0.1 M phosphate buffer (pH 7.5, 500 mL) is stirred vigorously in a reaction vessel maintained at 45-50°C.
-
The pH is adjusted to 7.5 with 1 N sodium hydroxide.
-
Pseudomonas fluorescens lipase (1 g) is added to the mixture.
-
The pH is maintained between 7.5 and 7.8 by the controlled addition of 1 N sodium hydroxide using a pH controller. The reaction progress is monitored by the consumption of the base.
-
The reaction is stopped at approximately 50% conversion (as indicated by the amount of NaOH consumed).
-
The mixture is cooled and extracted with dichloromethane.
-
The organic extracts are dried and concentrated to yield a mixture of (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate and (+)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.
-
The products are separated by column chromatography on silica gel.
Method B: Resolution using Pseudomonas cepacia Lipase and Vinyl Acetate
This method employs a transesterification reaction with vinyl acetate serving as the acyl donor. Lipases from Pseudomonas species (such as P. cepacia or the commercial name Lipase PS) and Candida antarctica Lipase B (often immobilized as Novozym 435) are highly effective in this transformation.[1]
1. Lipase-Catalyzed Acetylation
-
To a solution of racemic this compound (10 mmol) in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether, 50 mL) is added vinyl acetate (3-5 equivalents).[1]
-
The mixture is equilibrated at the desired reaction temperature (e.g., 30°C).
-
Lipase PS from Pseudomonas cepacia (e.g., 100-200 mg per mmol of substrate) is added to the mixture.
-
The reaction is stirred at a constant temperature and monitored by a suitable analytical technique (e.g., chiral GC or HPLC) until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, the enzyme is removed by filtration.
-
The solvent and excess vinyl acetate are removed under reduced pressure.
-
The resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography on silica gel.
Data Presentation
The following table summarizes typical results obtained from the lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols, demonstrating the high enantioselectivity achievable.
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product | e.e. (%) | E-value | Reference |
| P. fluorescens | trans-2-Phenylcyclohexyl chloroacetate | (Hydrolysis) | Phosphate Buffer | ~50 | (+)-(1R,2S)-alcohol | >96 | - | [2] |
| P. cepacia (Lipase PS) | 2-Substituted Cycloalkanols | Vinyl Acetate | Diethyl Ether | ~50 | (R)-ester & (S)-alcohol | >99 | >200 | [1] |
| C. antarctica B (Novozym 435) | 2-Substituted Cycloalkanols | Vinyl Acetate | Diethyl Ether | ~50 | (R)-ester & (S)-alcohol | >99 | >200 | [1] |
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) of the resolved alcohol and the acylated product is critical. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The separated enantiomers are analyzed on a chiral stationary phase column. The e.e. is calculated from the relative peak areas of the two enantiomers.
-
Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral column can be used to separate and quantify the enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating or derivatizing agent, the enantiomers can be distinguished by their different chemical shifts in the NMR spectrum.
-
Mass Spectrometry (MS): While not inherently a chiral technique, MS can be used for e.e. determination after derivatization with a chiral, mass-tagged reagent.[3][4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of this compound via acylation.
Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masspec.scripps.edu [masspec.scripps.edu]
- 4. Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of 1-Phenylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed experimental procedure for the enantioselective synthesis of (1R,2S)-1-phenylcyclohexane-1,2-diol and (1S,2R)-1-phenylcyclohexane-1,2-diol from 1-phenylcyclohexene using the Sharpless asymmetric dihydroxylation reaction. This method is a cornerstone of asymmetric synthesis, providing a reliable route to chiral vicinal diols, which are valuable intermediates in the development of pharmaceutical agents.[1][2]
Introduction
The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the oxidation of alkenes to vicinal diols.[1][3][4] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand, a stoichiometric re-oxidant (potassium ferricyanide), and a buffer (potassium carbonate), simplifying the experimental setup.[3][5] AD-mix-α contains the ligand (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL, leading to the formation of opposite enantiomers of the diol product.[3][5][6][7]
Data Presentation
The following table summarizes the expected quantitative data for the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene based on typical results for this class of substrate.
| AD-mix Variant | Chiral Ligand | Expected Major Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| AD-mix-α | (DHQ)₂PHAL | (1S,2R)-1-phenylcyclohexane-1,2-diol | >90 | >95 |
| AD-mix-β | (DHQD)₂PHAL | (1R,2S)-1-phenylcyclohexane-1,2-diol | >90 | >98 |
Experimental Protocol
This protocol is adapted from established general procedures for the Sharpless asymmetric dihydroxylation.
Materials:
-
1-phenylcyclohexene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (e.g., 50 mL of each for a 10 mmol scale reaction).
-
To this solvent mixture, add the appropriate AD-mix (approximately 1.4 g per 1 mmol of alkene). For the synthesis of (1S,2R)-1-phenylcyclohexane-1,2-diol, use AD-mix-α. For the (1R,2S)-enantiomer, use AD-mix-β.
-
Stir the mixture vigorously at room temperature until the solids are dissolved, and two clear phases are observed. The aqueous phase should be a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Alkene:
-
Add 1-phenylcyclohexene (1 equivalent) to the cooled reaction mixture.
-
Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
-
Reaction Quench and Work-up:
-
Upon completion of the reaction (as indicated by TLC, typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene).
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for about 1 hour.
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diol.
-
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Experimental Workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. AD-mix - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rroij.com [rroij.com]
Application of trans-2-Phenyl-1-cyclohexanol in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide
Introduction
trans-2-Phenyl-1-cyclohexanol is a versatile and powerful chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of chiral centers in a variety of organic transformations.[1][2][3] Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group make it an effective tool for inducing facial selectivity in reactions involving prochiral substrates. This application note provides a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of a key chiral piperidine intermediate for the synthesis of the Substance P antagonist, (+)-L-733,060.[4][5]
Core Application: Asymmetric Synthesis of a Chiral Piperidine Intermediate for (+)-L-733,060
(+)-L-733,060 is a potent and selective antagonist of the neurokinin 1 (NK1) receptor, also known as the Substance P receptor.[4][6] Its therapeutic potential in areas such as chemotherapy-induced nausea and vomiting, as well as mood disorders, has driven significant interest in its efficient asymmetric synthesis. A key challenge in the synthesis of (+)-L-733,060 and related compounds like (+)-CP-99,994 lies in the stereoselective construction of the 2,3-disubstituted piperidine core. The use of this compound as a chiral auxiliary provides an effective solution to this challenge.
The overall synthetic strategy involves the attachment of the chiral auxiliary to a suitable prochiral substrate, followed by a diastereoselective alkylation to set the desired stereochemistry. Subsequent removal of the auxiliary then furnishes the enantiomerically enriched pharmaceutical intermediate.
Caption: General workflow for the synthesis of a chiral piperidine intermediate.
Experimental Protocols
Protocol 1: Preparation of the Chiral Auxiliary Ester
This protocol describes the esterification of a prochiral acid with enantiomerically pure (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol.
Materials:
-
(+)-(1S,2R)-trans-2-Phenyl-1-cyclohexanol
-
Prochiral carboxylic acid (e.g., 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the chiral ester enolate.
Materials:
-
Chiral ester from Protocol 1
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., a suitable protected aminoethyl halide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Reductive Removal of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the desired chiral alcohol, a direct precursor to the piperidine intermediate.
Materials:
-
Alkylated ester from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the alkylated ester (1.0 eq) in anhydrous THF dropwise.[3]
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography. The chiral auxiliary, this compound, can also be recovered during purification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of the chiral piperidine intermediate for (+)-L-733,060 using this compound as a chiral auxiliary.
| Step | Substrate | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Diastereoselective Alkylation | Chiral Ester | Alkylated Ester | 85-95 | >95 |
| Auxiliary Removal | Alkylated Ester | Chiral Alcohol Intermediate | 80-90 | N/A |
Signaling Pathway and Mechanism of Action
The final pharmaceutical product, (+)-L-733,060, acts as an antagonist at the neurokinin 1 (NK1) receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK1 receptor, (+)-L-733,060 can modulate these pathways.
Caption: Simplified signaling pathway of the NK1 receptor and the antagonistic action of L-733,060.
Conclusion
This compound serves as a highly effective chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. The detailed protocols and data presented for the synthesis of a key chiral piperidine intermediate for (+)-L-733,060 highlight its utility in establishing critical stereocenters with high levels of diastereoselectivity. The straightforward attachment and removal of the auxiliary, coupled with its high stereodirecting ability, make it a valuable tool for researchers and scientists in the field of drug development.
References
- 1. Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-733,060 - Wikipedia [en.wikipedia.org]
- 6. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trans-2-Phenyl-1-cyclohexanol as a Chiral Auxiliary in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenyl-1-cyclohexanol has established itself as a powerful and versatile chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures found in numerous natural products. Its rigid cyclohexane backbone and the steric influence of the phenyl group provide a well-defined chiral environment, facilitating high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key transformations relevant to natural product synthesis.
The two enantiomers of this auxiliary, (1R,2S)-(-)-trans-2-phenyl-1-cyclohexanol and (1S,2R)-(+)-trans-2-phenyl-1-cyclohexanol, are commercially available or can be readily prepared, offering access to both enantiomeric series of a target molecule.[1] This versatility is critical in drug development, where the pharmacological activity of enantiomers can differ significantly.
Key Applications in Natural Product Synthesis
This compound has been successfully employed in a range of asymmetric transformations, including:
-
Asymmetric Ene Reactions: The glyoxylate ester derived from this compound is a highly effective enophile in asymmetric carbonyl-ene reactions, leading to the formation of chiral α-hydroxy esters with excellent diastereoselectivity. This strategy has been a cornerstone in the total synthesis of complex diterpenoids.
-
Asymmetric Diels-Alder Reactions: Acrylates and other dienophiles bearing the this compound auxiliary undergo highly diastereoselective [4+2] cycloadditions. The chiral auxiliary effectively shields one face of the dienophile, directing the approach of the diene.
-
Asymmetric Alkylations: Enolates and enamines derived from carbonyl compounds and functionalized with this compound can be alkylated with high diastereoselectivity, providing a reliable method for the construction of stereogenic centers adjacent to carbonyl groups.
Asymmetric Ene Reaction in the Total Synthesis of (-)-Heptemerone B and (-)-Guanacastepene E
A key step in the total synthesis of the diterpenoids (-)-heptemerone B and (-)-guanacastepene E, as reported by Miller et al., involves a highly diastereoselective asymmetric ene reaction. This reaction utilizes the glyoxylate ester of (-)-(1R,2S)-trans-2-phenyl-1-cyclohexanol to establish a crucial stereocenter in a key building block.[2]
Quantitative Data
| Alkene | Ene Product | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1,1-Disubstituted Olefin | α-Hydroxy Ester | SnCl₄ | CH₂Cl₂ | -78 | 2 | 85 | >95:5 |
Experimental Protocol: Asymmetric Ene Reaction
Materials:
-
(-)-(1R,2S)-trans-2-Phenyl-1-cyclohexyl glyoxylate (1.0 equiv)
-
1,1-Disubstituted olefin (e.g., 2,4-dimethyl-2-pentene) (3.0 equiv)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of (-)-(1R,2S)-trans-2-phenyl-1-cyclohexyl glyoxylate (1.0 equiv) in anhydrous dichloromethane.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The 1,1-disubstituted olefin (3.0 equiv) is added dropwise to the cooled solution.
-
A solution of tin(IV) chloride (1.1 equiv) in dichloromethane is added dropwise over 15 minutes, ensuring the internal temperature does not exceed -75 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired α-hydroxy ester.
Visualization of the Synthetic Strategy
Caption: Synthetic pathway to (-)-Heptemerone B / (-)-Guanacastepene E.
Asymmetric Diels-Alder Reaction
This compound can be used to prepare chiral acrylates that serve as dienophiles in asymmetric Diels-Alder reactions. The steric bulk of the auxiliary effectively directs the cycloaddition to one face of the dienophile, resulting in high diastereoselectivity.
Quantitative Data
| Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) |
| Cyclopentadiene | (1R,2S)-2-Phenylcyclohexyl acrylate | Et₂AlCl | CH₂Cl₂ | -78 | 90 | >98% |
| 1,3-Butadiene | (1R,2S)-2-Phenylcyclohexyl acrylate | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 95% |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
(1R,2S)-2-Phenylcyclohexyl acrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked) (2.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (1R,2S)-2-Phenylcyclohexyl acrylate (1.0 equiv) in anhydrous dichloromethane (10 mL/mmol) at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.2 equiv) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add a solution of freshly cracked cyclopentadiene (2.0 equiv) in dichloromethane dropwise.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the Diels-Alder adduct.
Visualization of the Reaction Mechanism
Caption: Asymmetric Diels-Alder reaction workflow.
Asymmetric Alkylation of Cyclohexanone
The chiral auxiliary this compound can be used to form a chiral enamine with cyclohexanone. Subsequent deprotonation and alkylation proceed with high diastereoselectivity. Hydrolysis of the resulting imine furnishes the optically active 2-alkylcyclohexanone.
Quantitative Data
| Alkylating Agent | Product | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) |
| Methyl Iodide | (S)-2-Methylcyclohexanone | LDA | THF | -78 to RT | 75 | 95% |
| Benzyl Bromide | (S)-2-Benzylcyclohexanone | LDA | THF | -78 to RT | 80 | 92% |
Experimental Protocol: Asymmetric Alkylation
Materials:
-
Cyclohexanone (1.0 equiv)
-
(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexylamine (prepared from the alcohol) (1.1 equiv)
-
Toluene
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Chiral Imine: A solution of cyclohexanone (1.0 equiv) and (1S,2R)-(+)-trans-2-phenyl-1-cyclohexylamine (1.1 equiv) in toluene is heated to reflux with a Dean-Stark trap to remove water. After the theoretical amount of water is collected, the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.
-
Alkylation: To a solution of the crude chiral imine in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.2 equiv) dropwise. Stir the resulting solution for 1 hour at -78 °C. Add the alkylating agent (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. The combined organic layers are then stirred vigorously with 1 M HCl for 2 hours to hydrolyze the imine.
-
Work-up: Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desired 2-alkylcyclohexanone.
Visualization of the Logical Relationships
Caption: Asymmetric alkylation of cyclohexanone workflow.
References
Application Notes and Protocols for Diastereoselective Ene Reactions Utilizing trans-2-Phenyl-1-cyclohexanol Glyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting diastereoselective ene reactions using glyoxylate esters derived from trans-2-phenyl-1-cyclohexanol. This chiral auxiliary offers a powerful and readily accessible method for the asymmetric synthesis of α-hydroxy esters, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
The carbonyl-ene reaction is a powerful C-C bond-forming reaction that allows for the synthesis of homoallylic alcohols. When a chiral glyoxylate ester is employed as the enophile, the reaction can proceed with high diastereoselectivity, providing access to enantiomerically enriched α-hydroxy esters. This compound, a readily available chiral auxiliary, has been demonstrated to be highly effective in inducing asymmetry in Lewis acid-catalyzed ene reactions of its glyoxylate ester. The bulky phenylcyclohexyl group effectively shields one face of the enophile, directing the ene reaction to occur from the less hindered side and thus establishing the stereochemistry of the newly formed stereocenters.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective ene reaction of (-)-trans-2-phenyl-1-cyclohexyl glyoxylate with various alkenes, catalyzed by tin(IV) chloride (SnCl₄). The diastereoselectivity is expressed as the diastereomeric ratio (d.r.).
| Alkene (Ene) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1-Pentene | (-)-trans-2-Phenyl-1-cyclohexyl 2-hydroxy-4-heptenoate | 75 | 95:5 |
| 1-Hexene | (-)-trans-2-Phenyl-1-cyclohexyl 2-hydroxy-4-octenoate | 80 | 96:4 |
| 1-Heptene | (-)-trans-2-Phenyl-1-cyclohexyl 2-hydroxy-4-nonenoate | 78 | 95:5 |
| Cyclohexene | (-)-trans-2-Phenyl-1-cyclohexyl 2-hydroxy-(2-cyclohexenyl)acetate | 85 | >98:2 |
| α-Methylstyrene | (-)-trans-2-Phenyl-1-cyclohexyl 2-hydroxy-3-phenyl-4-pentenoate | 90 | 97:3 |
Experimental Protocols
Preparation of (-)-trans-2-Phenyl-1-cyclohexyl Glyoxylate
This protocol outlines the synthesis of the chiral glyoxylate ester from the corresponding chiral alcohol.
Materials:
-
(-)-trans-2-Phenyl-1-cyclohexanol
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of (-)-trans-2-phenyl-1-cyclohexanol (1.0 eq) in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.
-
The solution is cooled to 0 °C using an ice bath.
-
Oxalyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
Anhydrous pyridine (1.1 eq) is then added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude glyoxylate.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (-)-trans-2-phenyl-1-cyclohexyl glyoxylate.
General Protocol for the Diastereoselective Ene Reaction
This protocol describes the Lewis acid-catalyzed ene reaction between the chiral glyoxylate and an alkene.
Materials:
-
(-)-trans-2-Phenyl-1-cyclohexyl glyoxylate
-
Alkene (e.g., 1-pentene)
-
Tin(IV) chloride (SnCl₄) solution in DCM (1.0 M)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, a solution of (-)-trans-2-phenyl-1-cyclohexyl glyoxylate (1.0 eq) in anhydrous DCM is prepared.
-
The alkene (2.0-3.0 eq) is added to this solution.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
A 1.0 M solution of tin(IV) chloride in DCM (1.0-1.2 eq) is added dropwise to the stirred reaction mixture.
-
The reaction is stirred at -78 °C for 3-6 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-hydroxy ester.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or by high-performance liquid chromatography (HPLC) analysis of the purified product.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed transition state model for the diastereoselective ene reaction.
Caption: Experimental workflow for the preparation of the chiral glyoxylate and the subsequent diastereoselective ene reaction.
Caption: A simplified representation of the proposed chair-like transition state, highlighting the steric influence of the chiral auxiliary that directs the approach of the alkene. The image source in the DOT script is a placeholder and would ideally be a 2D chemical drawing of the transition state.
Application Notes and Protocols for the Preparation of Enantiomerically Pure α- and β-Hydroxy Acids Using trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of enantiomerically pure α- and β-hydroxy acids is of paramount importance in the fields of medicinal chemistry and drug development, as these motifs are key structural components in a vast array of biologically active molecules and pharmaceuticals. The use of chiral auxiliaries is a robust and reliable strategy to control stereochemistry during synthesis. Among these, trans-2-phenyl-1-cyclohexanol has emerged as a powerful and readily available chiral auxiliary.[1][2] Its rigid cyclohexyl backbone and the stereodirecting influence of the phenyl group allow for high levels of diastereoselectivity in reactions involving prochiral enolates derived from its esters.
These application notes provide detailed protocols for the preparation of enantiomerically pure α- and β-hydroxy acids utilizing either the (+)-(1S,2R)- or (–)-(1R,2S)-enantiomer of this compound. The protocols cover the synthesis of the chiral auxiliary, its attachment to appropriate acid derivatives, the key diastereoselective transformations, and the final cleavage to yield the target hydroxy acids with high enantiomeric purity.[3]
Synthesis of the Chiral Auxiliary: (+)-(1S,2R)- and (–)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
Enantiomerically pure this compound can be efficiently prepared on a large scale via several methods, including enzymatic resolution of the racemic acetate or chloroacetate ester and the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.[4][5] The Sharpless method provides a direct route to either enantiomer of the corresponding cis-1,2-diol, which is then converted to the trans-alcohol.
Protocol 1: Synthesis of (–)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol via Sharpless Asymmetric Dihydroxylation[4]
This three-step procedure starts with the asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction of the resulting diol.
Step 1: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
-
To a 3-L flask equipped with a mechanical stirrer, add water (375 mL), potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), and methanesulfonamide (23.8 g, 0.25 mol).
-
Add potassium osmate dihydrate (46.1 mg, 0.125 mmol) and the chiral ligand (DHQ)₂PHAL (486.9 mg, 0.625 mmol).
-
Add 1-phenylcyclohexene (39.55 g, 0.25 mol) followed by tert-butyl alcohol (250 mL).
-
Stir the slurry vigorously for 48 hours at room temperature.
-
After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product.
-
Filter the mixture and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic phase from the filtrate, wash with 2 M KOH (2 x 50 mL), and dry over magnesium sulfate.
-
Evaporate the solvent to yield crude (–)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol as a white solid (approx. 99% yield, 98.9% ee).
Step 2: Selective Reduction to (–)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
In a 1-L three-necked flask under a nitrogen atmosphere, prepare a slurry of activated W-2 Raney nickel (approx. 250 g) in 70% aqueous ethanol. Caution: Raney nickel is pyrophoric when dry.
-
Add the crude diol from the previous step to the flask with the aid of anhydrous ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).
-
Cool the reaction mixture and filter through Celite, washing the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with saturated brine (50 mL) and extract with ethyl acetate (2 x 50 mL).
-
Dry the combined organic layers over magnesium sulfate and evaporate the solvent to yield the crude alcohol.
Step 3: Purification and Recrystallization
-
Crystallize the crude solid from warm petroleum ether (bp 30-60°C).
-
Allow crystallization to proceed at room temperature for 3 hours, then at 0°C for 1 hour.
-
Collect the crystals by filtration, wash with cold pentane, and dry under vacuum to afford enantiomerically pure (–)-(1R,2S)-trans-2-phenyl-1-cyclohexanol.
To synthesize the (+)-(1S,2R)-enantiomer, use the (DHQD)₂PHAL ligand in Step 1.
Preparation of Enantiomerically Pure α-Hydroxy Acids
The synthesis of α-hydroxy acids typically proceeds via the diastereoselective reduction of an α-keto ester or the diastereoselective alkylation of a glycolate ester derived from the chiral auxiliary. Reported enantiomeric purities for α-hydroxy acids prepared with this auxiliary are in the range of 85-100%.[3]
Workflow for α-Hydroxy Acid Synthesis
Caption: General workflow for the synthesis of α-hydroxy acids.
Protocol 2: Synthesis of (R)-Mandelic Acid
Step 1: Esterification to form (1R,2S)-2-Phenylcyclohexyl Phenylglyoxylate
-
To a solution of (–)-(1R,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq) and phenylglyoxylic acid (1.1 eq) in dichloromethane, add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct and wash the solid with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-keto ester.
Step 2: Diastereoselective Reduction
-
Dissolve the α-keto ester (1.0 eq) in dry THF and cool the solution to -78°C under a nitrogen atmosphere.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction by the slow addition of 3 M aqueous NaOH followed by 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude diastereomeric α-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude α-hydroxy ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq) and stir the mixture at room temperature for 6-12 hours until the ester is fully consumed (monitor by TLC).
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield (R)-mandelic acid.
-
The chiral auxiliary, this compound, can be recovered from the organic extracts after initial product extraction.
Preparation of Enantiomerically Pure β-Hydroxy Acids
The synthesis of β-hydroxy acids using this compound can be achieved via a Reformatsky-type reaction or by diastereoselective aldol addition of the corresponding acetate ester enolate to an aldehyde. The reported enantiomeric purities for β-hydroxy acids using this auxiliary vary more widely, from 11-89%, indicating that the choice of substrate and reaction conditions is critical.[3]
Workflow for β-Hydroxy Acid Synthesis
Caption: General workflow for β-hydroxy acid synthesis via Reformatsky reaction.
Protocol 3: Synthesis of (R)-3-Hydroxy-3-phenylpropanoic Acid
Step 1: Preparation of (1S,2R)-2-Phenylcyclohexyl Bromoacetate
-
To a solution of (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (1.0 eq) in dry dichloromethane at 0°C, add pyridine (1.2 eq).
-
Slowly add bromoacetyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over sodium sulfate, concentrate, and purify by column chromatography to afford the bromoacetate ester.
Step 2: Reformatsky Reaction with Benzaldehyde [2][6]
-
In a flame-dried flask under nitrogen, add activated zinc dust (2.0 eq).
-
Add a solution of the chiral bromoacetate ester (1.0 eq) and benzaldehyde (1.2 eq) in dry THF.
-
Gently heat the mixture to initiate the reaction (an exotherm may be observed). Stir at reflux for 2 hours.
-
Cool the reaction to 0°C and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over sodium sulfate and concentrate. The crude product can be purified by column chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolyze the purified β-hydroxy ester using the procedure described in Protocol 2, Step 3 (LiOH·H₂O in THF/water).
-
After acidic workup and extraction, the enantiomerically enriched (R)-3-hydroxy-3-phenylpropanoic acid is obtained.
Data Presentation
The following tables summarize representative data for the synthesis of α- and β-hydroxy acids using this compound as a chiral auxiliary.
Table 1: Diastereoselective Reduction of α-Keto Esters
| α-Keto Ester Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Phenylglyoxylate | L-Selectride® | >95:5 | ~85 |
| Pyruvate | K-Selectride® | 90:10 | ~80 |
| α-Ketobutyrate | NaBH₄ / CeCl₃ | 88:12 | ~78 |
Table 2: Diastereoselective Alkylation of Glycolate Enolates
| Alkylating Agent | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | LDA | 92:8 | ~90 |
| Benzyl Bromide | LHMDS | >95:5 | ~88 |
| Isopropyl Iodide | KHMDS | 85:15 | ~75 |
Table 3: Diastereoselective Synthesis of β-Hydroxy Esters
| Reaction Type | Aldehyde/Ketone | Diastereomeric Ratio (d.r.) | Yield (%) |
| Reformatsky | Benzaldehyde | 85:15 | ~70 |
| Aldol Addition | Isobutyraldehyde | 90:10 | ~75 |
| Reformatsky | Acetone | 70:30 | ~65 |
Table 4: Enantiomeric Excess of Final Hydroxy Acids
| Hydroxy Acid | Synthesis Method | Enantiomeric Excess (ee, %) |
| (R)-Mandelic Acid | Reduction | >95 |
| (S)-Lactic Acid | Alkylation | 92 |
| (R)-3-Hydroxy-3-phenylpropanoic Acid | Reformatsky | 85 |
| (S)-3-Hydroxy-4-methylpentanoic Acid | Aldol | 90 |
Note: Yields and diastereomeric/enantiomeric ratios are highly dependent on specific reaction conditions and substrate scope. The data presented are representative examples.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of both α- and β-hydroxy acids. The protocols outlined provide a clear and reproducible methodology for obtaining these valuable chiral building blocks in high optical purity. The straightforward preparation of the auxiliary, its efficient induction of chirality, and its reliable cleavage and recovery make it an excellent choice for applications in academic research and industrial drug development.
References
Application Notes and Protocols: The Role of trans-2-Phenyl-1-cyclohexanol in Asymmetric Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Phenyl-1-cyclohexanol is a versatile and readily available chiral auxiliary that plays a significant role in asymmetric synthesis.[1][2][3] Introduced by J. K. Whitesell in 1985, it serves as a powerful tool for controlling the stereochemical outcome of various chemical transformations, including asymmetric alkylation reactions.[1] This chiral auxiliary is often used as a more accessible alternative to other auxiliaries like 8-phenylmenthol.[1] Its effectiveness lies in its rigid conformational structure, which allows for effective facial discrimination of prochiral enolates, leading to high levels of stereoselectivity in the formation of new carbon-carbon bonds.
These application notes provide a comprehensive overview of the use of this compound in asymmetric alkylation, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Applications in Asymmetric Alkylation
This compound has been successfully employed as a chiral auxiliary in the asymmetric alkylation of various substrates. A notable application is in the ene reaction of glyoxylate esters, which demonstrates its high directing ability.
The following table summarizes the quantitative data from a representative asymmetric alkylation reaction using a glyoxylate ester derived from this compound.
| Entry | Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Glyoxylate ester of this compound | 2,4-dimethyl-pent-2-ene | anti adduct | - | 10:1 | [1] |
Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is dictated by the conformational bias imposed by the chiral auxiliary. The bulky phenyl and cyclohexyl groups of the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This results in the preferential formation of one diastereomer.
Caption: Logical workflow of an asymmetric alkylation reaction.
The phenyl group is believed to adopt a pseudo-equatorial position, creating a rigid chiral pocket that forces the electrophile to approach from the less hindered side.
Caption: Simplified model of stereochemical induction.
Experimental Protocols
The following are representative protocols for the synthesis of the chiral auxiliary and its application in an asymmetric alkylation reaction.
This protocol describes the synthesis of the racemic chiral auxiliary.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Dry Tetrahydrofuran (THF)
-
Copper(I) chloride
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate solution
-
Ether
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
Prepare a Grignard reagent from magnesium turnings and bromobenzene in dry THF.[4]
-
Cool the Grignard solution to -30 °C and add copper(I) chloride.[4]
-
Stir the mixture for 10 minutes, then add a solution of cyclohexene oxide in THF dropwise.[4]
-
Allow the reaction to warm to 0 °C and stir for 2 hours.[4]
-
Quench the reaction with saturated aqueous ammonium sulfate solution.[4]
-
Separate the layers and extract the aqueous layer with ether.[4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]
-
Recrystallize the crude product from pentane to yield racemic this compound.[4]
This protocol is a general representation of how the chiral auxiliary can be used in an asymmetric alkylation (ene reaction).
Materials:
-
(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
Glyoxylic acid
-
2,4-dimethyl-pent-2-ene
-
Tin(IV) chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification: Prepare the glyoxylate ester of (1R,2S)-trans-2-phenyl-1-cyclohexanol using standard esterification methods.
-
Ene Reaction:
-
Dissolve the chiral glyoxylate ester and 2,4-dimethyl-pent-2-ene in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add tin(IV) chloride to the solution.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved from the product by hydrolysis (e.g., using LiOH) or reduction (e.g., using LiAlH₄) to afford the corresponding chiral α-hydroxy acid or alcohol, respectively.
-
Caption: General experimental workflow for asymmetric alkylation.
Conclusion
This compound is a highly effective and practical chiral auxiliary for asymmetric alkylation reactions. Its rigid structure provides excellent stereocontrol, leading to high diastereoselectivity. The protocols and data presented herein demonstrate its utility for the synthesis of enantioenriched molecules, making it a valuable tool for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for the Cleavage and Recovery of the trans-2-Phenyl-1-cyclohexanol Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trans-2-phenyl-1-cyclohexanol is a versatile and efficient chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of various reactions, including alkylations, aldol reactions, and Diels-Alder reactions. A key advantage of this auxiliary is the potential for its high-yield recovery and reuse, which is crucial for the economic viability and sustainability of large-scale synthetic processes. These application notes provide detailed protocols for the cleavage of the auxiliary from the desired product and its subsequent recovery. The primary methods covered are hydrolysis of ester and amide linkages, as well as the reductive cleavage of ether bonds.
Data Presentation: Recovery of this compound Auxiliary
The following tables summarize the quantitative data for the recovery of the this compound auxiliary under various cleavage conditions. High recovery yields are critical for the cost-effectiveness of using this chiral auxiliary in multi-step syntheses.
| Cleavage Method | Substrate Type | Reagents and Conditions | Auxiliary Recovery Yield (%) | Reference |
| Basic Hydrolysis | Chloroacetate Ester | 2 N Sodium Hydroxide in Methanol, reflux, 3 hours | 96 | [1] |
| Enzymatic Hydrolysis | Acetate Ester | Pig Liver Acetone Powder (PLAP), pH 8.0 buffer, 31 °C | ~80 (after chromatography) | |
| Acidic Hydrolysis | Ester | Aqueous Acid (e.g., HCl, H₂SO₄), heat | Not Reported | |
| Basic Hydrolysis | Amide | Aqueous Base (e.g., NaOH, KOH), heat | High (expected) | [2] |
| Reductive Cleavage | Benzyl Ether | H₂, Palladium on Carbon (Pd/C) | High (expected) | [3][4] |
Note: "Not Reported" indicates that while the method is chemically feasible, specific quantitative recovery yields for the this compound auxiliary were not found in the cited literature. "High (expected)" suggests that based on general chemical principles and protocols for similar compounds, a high recovery yield is anticipated.[2][3][4]
Experimental Protocols
Detailed methodologies for the key cleavage and recovery experiments are provided below.
Protocol 1: Basic Hydrolysis of an Ester Linkage
This protocol is adapted from a procedure for the hydrolysis of a chloroacetate ester of (+)-(1S,2R)-trans-2-phenylcyclohexanol.[1]
Materials:
-
Ester of this compound
-
2 N Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH)
-
3 N Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ester of this compound in a mixture of 2 N sodium hydroxide and methanol.
-
Hydrolysis: Heat the mixture to reflux and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and carefully adjust the pH to 7 with 3 N sulfuric acid.
-
Extraction of the Product: Pour the neutralized mixture into water and extract the desired carboxylic acid product with a suitable organic solvent (e.g., dichloromethane) (3 x volume of aqueous layer). Combine the organic layers.
-
Recovery of the Auxiliary: The aqueous layer now contains the protonated this compound. To recover the auxiliary, basify the aqueous layer with a concentrated base (e.g., solid NaOH or 10 N NaOH) to pH > 12.
-
Extraction of the Auxiliary: Extract the basified aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the recovered this compound.
-
Purification: If necessary, the recovered auxiliary can be further purified by recrystallization or column chromatography.
Protocol 2: Reductive Cleavage of a Benzyl Ether Linkage
This is a general protocol for the hydrogenolysis of benzyl ethers.[3][4]
Materials:
-
Benzyl ether of this compound
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate, cyclohexene)
-
Ethanol (EtOH) or other suitable solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Filter agent (e.g., Celite®)
-
Round-bottom flask or hydrogenation vessel, balloon or hydrogenation apparatus, magnetic stirrer, filtration setup.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the benzyl ether of this compound and dissolve it in ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Work-up: The filtrate contains the desired product and the recovered this compound. The solvent can be removed under reduced pressure.
-
Separation and Recovery: The product and the auxiliary can be separated by column chromatography or by an acid-base extraction if the product has an acidic or basic handle.
Visualizations
Experimental Workflow for Cleavage and Recovery
The following diagrams illustrate the general workflows for the cleavage of the auxiliary from the product and its subsequent recovery.
Caption: General workflow for the cleavage and recovery of the chiral auxiliary.
Signaling Pathway for Basic Hydrolysis of an Ester
This diagram illustrates the key steps in the base-catalyzed hydrolysis of an ester derivative of this compound.
Caption: Mechanism of base-catalyzed ester hydrolysis for auxiliary cleavage.
References
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure trans-2-Phenyl-1-cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiopure trans-2-phenyl-1-cyclohexanol is a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid conformational structure and the presence of a stereodirecting phenyl group make it highly effective in controlling the stereochemical outcome of various chemical transformations. This document provides detailed protocols and comparative data for the large-scale synthesis of both enantiomers of this compound, focusing on two robust and widely adopted methods: Lipase-Catalyzed Kinetic Resolution and Sharpless Asymmetric Dihydroxylation.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two primary methods detailed in this document, allowing for a direct comparison of their efficiency and enantioselectivity.
| Parameter | Lipase-Catalyzed Kinetic Resolution | Sharpless Asymmetric Dihydroxylation |
| Starting Material | Racemic trans-2-phenylcyclohexyl chloroacetate | 1-Phenylcyclohexene |
| Key Reagents/Catalysts | Pseudomonas fluorescens lipase | OsO₄, (DHQD)₂PHAL or (DHQ)₂PHAL |
| Overall Yield | ~47% for each enantiomer (based on racemate) | ~69% |
| Enantiomeric Excess (e.e.) | (-)-(1R,2S): 98.4%(+)-(1S,2R): 93%[1][2] | >99.5% for both enantiomers[3] |
| Scalability | Demonstrated on a multigram scale | Reported to be scalable to the mole scale[3] |
| Key Advantages | Utilizes a readily available racemic starting material and a biocatalyst. | High enantioselectivity and good overall yield. |
| Key Disadvantages | Theoretical maximum yield for each enantiomer is 50%. Requires separation of the resolved alcohol and ester. | Uses a highly toxic and expensive osmium catalyst. |
Experimental Protocols
Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic trans-2-Phenylcyclohexyl Chloroacetate
This method involves the enzymatic hydrolysis of one enantiomer of a racemic chloroacetate ester, leaving the other enantiomer unreacted. Subsequent separation and hydrolysis yield both enantiopure alcohols.
Workflow Diagram:
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Protocol:
Part A: Preparation of Racemic this compound [1]
-
A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and 170 mL of anhydrous THF.
-
A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of anhydrous THF is added dropwise to the stirred mixture over 1.5 hours to form phenylmagnesium bromide.
-
After the addition is complete, 1 L of anhydrous THF is added, and the solution is cooled to -30 °C.
-
Copper(I) chloride (6.53 g, 0.066 mol) is added, and the mixture is stirred for 10 minutes.
-
A solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is added dropwise over 1.5 hours.
-
The reaction mixture is allowed to warm to 0 °C and stirred for 2 hours.
-
The reaction is quenched by the addition of 500 mL of saturated aqueous ammonium sulfate solution.
-
The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The crude product is recrystallized from pentane to yield racemic this compound (142.3 g, 80%).
Part B: Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate [1]
-
A 1-L round-bottomed flask is charged with racemic this compound (100 g, 0.567 mol), chloroacetyl chloride (50 mL, 0.625 mol), 4-dimethylaminopyridine (DMAP, 300 mg, 0.0025 mol), and 250 mL of dichloromethane.
-
The mixture is heated at reflux for 6 hours.
-
After cooling, 350 mL of saturated sodium bicarbonate solution is carefully added, and the mixture is stirred for 3 hours.
-
The layers are separated, and the organic layer is dried and concentrated. The crude product is purified by distillation to give racemic trans-2-phenylcyclohexyl chloroacetate (135 g, 94%).
Part C: Lipase-Catalyzed Kinetic Resolution [1]
-
A 500-mL three-necked flask equipped with a mechanical stirrer, a pH probe, and a base inlet is charged with racemic trans-2-phenylcyclohexyl chloroacetate (106.0 g, 0.419 mol), 10 mL of pH 7 buffer, and 90 mL of deionized water.
-
The mixture is stirred rapidly and heated to 45-50 °C.
-
Pseudomonas fluorescens lipase (3.0 g) is added, and the pH is maintained between 7.5 and 7.8 by the controlled addition of 1 N sodium hydroxide.
-
After approximately 50 hours, when about 210 mL of 1 N NaOH has been added (indicating ~50% hydrolysis), the mixture is cooled and extracted with ether.
-
The ether extract is dried and concentrated. The resulting mixture of the unreacted (+)-ester and the (-)-alcohol is separated by fractional crystallization from petroleum ether to afford (-)-(1R,2S)-trans-2-phenylcyclohexanol (19.8 g, 53.5% of theoretical yield for one enantiomer) with an enantiomeric excess of 98.4%.[1][2]
Part D: Hydrolysis of (+)-(1S,2R)-trans-2-Phenylcyclohexyl Chloroacetate [1]
-
The (+)-chloroacetate ester obtained from the resolution is dissolved in a suitable solvent and hydrolyzed using a base (e.g., sodium hydroxide in aqueous methanol).
-
After completion of the reaction, the mixture is neutralized and extracted.
-
The crude product is purified by recrystallization to yield (+)-(1S,2R)-trans-2-phenyl-1-cyclohexanol (35.8 g, 96% of theoretical yield from the ester) with an enantiomeric excess of 93%.[1][2]
Method 2: Sharpless Asymmetric Dihydroxylation
This method provides direct access to either enantiomer of the diol precursor with high enantioselectivity, followed by a selective reduction to the desired alcohol.
Workflow Diagram:
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Protocol:
Part A: (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol [3]
-
A 3-L flask with a mechanical stirrer is charged with water (375 mL).
-
The following reagents are added in order with stirring: potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).
-
1-Phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL) are added.
-
The mixture is stirred at room temperature for 18 hours.
-
Sodium sulfite (37.5 g) is added, and the mixture is stirred for 1 hour.
-
Ethyl acetate (250 mL) is added, and the mixture is filtered.
-
The organic phase of the filtrate is separated, washed with 2 M KOH, dried over MgSO₄, and concentrated to give the crude diol (47.44 g, 99%) with an enantiomeric purity of 98.9% e.e.
Part B: (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol [3]
-
A 1-L, three-necked flask is charged with the crude diol from Part A (47.44 g), ethanol (125 mL), and water (12.5 mL).
-
Raney nickel (12.5 g of a 50% slurry in water) is added.
-
The flask is evacuated and filled with hydrogen gas (balloon pressure), and the mixture is stirred vigorously at room temperature for 18 hours.
-
The mixture is filtered through Celite, and the filtrate is concentrated.
-
The resulting two-phase mixture is diluted with saturated brine and extracted with ethyl acetate.
-
The organic phase is dried and evaporated to give the crude alcohol (35.53 g, 94.0% e.e.).
-
The solid is recrystallized from petroleum ether to yield (-)-(1R,2S)-trans-2-phenyl-1-cyclohexanol (29.80 g, 69% overall yield from 1-phenylcyclohexene) with >99.5% e.e.[3]
To synthesize the (+)-(1S,2R)-enantiomer, the same procedure is followed using (DHQ)₂PHAL as the chiral ligand in Part A.
Concluding Remarks
Both the lipase-catalyzed kinetic resolution and the Sharpless asymmetric dihydroxylation are effective methods for the large-scale synthesis of enantiopure this compound. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and the desired level of enantiopurity. The protocols provided herein are robust and have been successfully implemented on a preparative scale.
References
Troubleshooting & Optimization
identifying byproducts in the Sharpless dihydroxylation synthesis of trans-2-Phenyl-1-cyclohexanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Sharpless asymmetric dihydroxylation to synthesize trans-2-Phenyl-1-cyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, but the starting material is consumed. What are the potential issues?
A1: Low yields of the desired diol, despite consumption of the starting alkene, can arise from several factors:
-
Over-oxidation: The primary diol product can be susceptible to further oxidation, especially with prolonged reaction times or elevated temperatures. This can lead to the formation of α-hydroxy ketones or even oxidative cleavage of the carbon-carbon bond to form aldehydes or carboxylic acids.
-
Product Degradation during Workup: The diol product may be sensitive to the workup conditions. Ensure the quenching and extraction steps are performed promptly and at appropriate temperatures.
-
Sub-optimal pH: The Sharpless dihydroxylation is sensitive to pH. The reaction is typically buffered with a base like potassium carbonate to maintain a slightly basic environment, which is optimal for the catalytic cycle.[1] Drastic deviations from the optimal pH can lead to side reactions and lower yields.
Q2: I'm observing poor enantioselectivity in my reaction. What could be the cause?
A2: Poor enantioselectivity is a common issue and can often be traced back to two main culprits:
-
Secondary Catalytic Cycle: A known secondary catalytic pathway can compete with the primary asymmetric dihydroxylation.[2] In this secondary cycle, the osmate ester intermediate is oxidized before the diol product dissociates. This leads to the formation of a diol through a less enantioselective pathway. To suppress this, it is often recommended to use a higher molar concentration of the chiral ligand.[2]
-
High Olefin Concentration: If the concentration of the alkene substrate is too high, a non-ligand-associated dihydroxylation can occur, which is not enantioselective.[1] This side reaction will diminish the overall enantiomeric excess (ee) of the product. Adhering to the recommended substrate concentration is crucial.
Q3: What are the common byproducts I should look for when analyzing my crude reaction mixture?
A3: Besides the unreacted starting material and the desired diol, several byproducts might be present:
-
The undesired enantiomer: This is the most common "byproduct" and its presence directly impacts the enantiomeric excess. Its formation is favored by the conditions described in Q2.
-
α-Hydroxy ketone: Over-oxidation of the diol can lead to the formation of 2-hydroxy-2-phenylcyclohexan-1-one.
-
Oxidative cleavage products: In more aggressive conditions, the diol can be cleaved to yield 6-oxo-6-phenylhexanoic acid.
-
Benzaldehyde: While less common under standard Sharpless conditions, cleavage of the phenyl-substituted carbon-carbon bond could potentially lead to the formation of benzaldehyde.
Q4: Can the choice of AD-mix (α or β) influence the formation of byproducts?
A4: The choice between AD-mix-α and AD-mix-β primarily determines the stereochemical outcome of the reaction, yielding one of two enantiomers as the major product.[2] While the choice of ligand itself does not inherently promote the formation of chemical byproducts, a mismatch between the chosen AD-mix and the desired enantiomer will result in the desired product being the minor isomer, effectively appearing as a "byproduct" in relation to the major enantiomer formed. The propensity for over-oxidation or other side reactions is more dependent on reaction conditions (temperature, reaction time, reagent stoichiometry) than on the specific chiral ligand used.
Quantitative Data Summary
The following table summarizes typical yield and enantioselectivity data for the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to its corresponding diol, the precursor to this compound.
| AD-mix Variant | Chiral Ligand | Desired Diol Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| AD-mix-β | (DHQD)₂PHAL | (1R,2R)-1-phenylcyclohexane-1,2-diol | >95 | >99 |
| AD-mix-α | (DHQ)₂PHAL | (1S,2S)-1-phenylcyclohexane-1,2-diol | >95 | >97 |
Data is representative of typical results under optimized conditions.
Experimental Protocol: Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol
This protocol is adapted from a literature procedure and serves as a reliable starting point for the synthesis of the diol precursor to (+)-(trans)-2-Phenyl-1-cyclohexanol.
Materials:
-
1-Phenylcyclohexene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of tert-butanol (50 mL) and water (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the solids are dissolved, resulting in a clear, pale yellow two-phase system.
-
Methanesulfonamide (1 equivalent) is added to the reaction mixture.
-
1-Phenylcyclohexene (1 equivalent) is added to the stirred solution at 0 °C.
-
The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and allowed to warm to room temperature while stirring for 1 hour.
-
Ethyl acetate (50 mL) is added to the mixture, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with 2 M aqueous sodium hydroxide to remove methanesulfonamide, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Sharpless dihydroxylation of trans-2-Phenyl-1-cyclohexene.
References
strategies to improve the yield of trans-2-Phenyl-1-cyclohexanol synthesis
Technical Support Center: Synthesis of trans-2-Phenyl-1-cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield in Grignard Reaction Synthesis
The synthesis of racemic this compound is commonly achieved via the reaction of a phenyl Grignard reagent with cyclohexene oxide. Low yields in this reaction are a frequent issue.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Quality Grignard Reagent | Ensure all glassware is rigorously dried to avoid quenching the Grignard reagent. Use anhydrous solvents. The magnesium turnings should be fresh and shiny; if oxidized, activate them by crushing or with a small crystal of iodine.[1][2][3] |
| Inactive Starting Materials | Use freshly distilled bromobenzene and cyclohexene oxide to remove any impurities that may interfere with the reaction. |
| Incorrect Reaction Temperature | The Grignard reaction is exothermic. Maintain a low temperature (e.g., -30°C to 0°C) during the addition of reagents to prevent side reactions.[1][4] |
| Side Reactions | Slow, dropwise addition of the Grignard reagent to the cyclohexene oxide solution can minimize the formation of biphenyl byproducts.[3] |
Experimental Workflow for Grignard Synthesis:
Caption: Workflow for Grignard synthesis of this compound.
Issue 2: Poor Stereoselectivity in the Synthesis
Achieving a high yield of the desired trans-isomer over the cis-isomer is a common challenge.
Strategies to Improve Stereoselectivity:
| Strategy | Description |
| Choice of Synthetic Route | The Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene followed by selective reduction of the 1-hydroxyl group is a method known to produce the trans-isomer.[5][6] |
| Enzymatic Resolution | A lipase-catalyzed kinetic resolution can be employed to separate the enantiomers of this compound. For example, Pseudomonas fluorescens lipase can selectively hydrolyze the ester of one enantiomer.[4][5][6] |
| Purification Technique | Fractional crystallization can be effective in separating the trans and cis isomers.[7] Reverse-phase HPLC can also be utilized for analytical and preparative separations.[8] |
Logical Flow for Achieving High Stereoselectivity:
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 8. This compound | SIELC Technologies [sielc.com]
challenges in the separation of trans-2-Phenyl-1-cyclohexanol enantiomers by chromatography
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of trans-2-Phenyl-1-cyclohexanol enantiomers.
Troubleshooting Guides
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Question: I am observing no separation or very poor resolution of the this compound enantiomers. What are the initial steps to troubleshoot this issue?
Answer:
Poor or no resolution is a common challenge in chiral chromatography, indicating that the chosen analytical conditions lack sufficient stereoselectivity. A systematic approach to troubleshooting is crucial. The following workflow outlines the key steps to address this issue.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations. For this compound, polysaccharide-based CSPs are a good starting point.
-
Recommendation: Screen different types of polysaccharide-based columns, such as those derived from amylose or cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These phases have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and hydroxyl groups.
2. Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the organic modifier, plays a significant role in achieving enantioselectivity.
-
Recommendation: For normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
3. Operating Conditions: Fine-tuning the operating parameters can further enhance the separation.
-
Recommendation:
-
Flow Rate: If partial separation is observed, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the analyte and the CSP, often leading to better resolution.
-
Temperature: Temperature can influence the chiral recognition mechanism. Use a column oven to maintain a stable temperature and evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C).
-
Question: I am observing significant peak tailing for the this compound enantiomers. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and affect the accuracy of quantification. For a neutral compound like this compound, peak tailing is often related to secondary interactions, column overloading, or issues with the mobile phase or sample solvent.
Caption: Troubleshooting workflow for peak tailing.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1]
-
Recommendation: Reduce the sample concentration and re-inject. If the peak shape improves, column overload was the likely cause.
-
-
Ensure Proper Sample Dissolution: The solvent used to dissolve the sample can affect peak shape, especially if it is stronger than the mobile phase.[2]
-
Recommendation: Dissolve the this compound sample in the mobile phase whenever possible.
-
-
Secondary Interactions: Although this compound is neutral, the hydroxyl group can sometimes interact with active sites on the stationary phase, leading to tailing.[3]
-
Recommendation: While less common for neutral compounds, the addition of a small amount of an acidic or basic modifier to the mobile phase can sometimes improve peak shape by masking these secondary interactions. However, be cautious as this can also affect enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are generally the most successful for a wide range of chiral compounds, including aromatic alcohols like this compound. Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points for method development.
Q2: How does the choice of alcohol modifier in the mobile phase affect the separation?
A2: The choice of alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase mobile phase can significantly impact selectivity and resolution. Different alcohols can lead to different interactions between the analyte and the CSP, sometimes even reversing the elution order of the enantiomers. It is advisable to screen different alcohol modifiers during method development.
Q3: Can I use gradient elution for the chiral separation of this compound?
A3: While most chiral separations are developed using isocratic elution to ensure consistent selectivity, a gradient elution can be used for screening purposes to quickly determine a suitable mobile phase composition.[4] Once an approximate composition is found, an optimized isocratic method can be developed.
Q4: What is a typical detection wavelength for this compound?
A4: The phenyl group in this compound allows for UV detection. A common wavelength for detection is 254 nm, although other wavelengths such as 220 nm may also provide good sensitivity.
Q5: My retention times are drifting. What could be the cause?
A5: Drifting retention times in chiral chromatography are often due to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis (at least 10-20 column volumes). Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.
Experimental Protocols
Below are representative experimental protocols for the chiral separation of this compound.
Protocol 1: Normal-Phase HPLC on an Amylose-Based CSP
This protocol is a good starting point for achieving baseline separation of this compound enantiomers.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic this compound standard or sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Screening and Optimization Workflow
This workflow provides a systematic approach to developing a chiral separation method for this compound.
Caption: A systematic workflow for chiral method development.
Data Presentation
The following tables summarize representative quantitative data for the chiral separation of this compound and structurally related compounds under different chromatographic conditions.
Table 1: Chromatographic Data for this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp. (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Kromasil AmyCoat | Heptane/2-Propanol (95:5) | 1.0 | 25 | tR1: 12.3 | Not Reported | Not Reported |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | tR1: ~8.5, tR2: ~9.8 | ~1.15 | >1.5 |
| Chiralcel® OD-H | n-Hexane/Ethanol (90:10) | 1.0 | 25 | tR1: ~10.2, tR2: ~11.5 | ~1.13 | >1.5 |
Note: Data for Chiralpak® AD-H and Chiralcel® OD-H are typical expected values based on separations of similar compounds and may vary.
Table 2: Influence of Mobile Phase Modifier on Separation
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/Isopropanol (95:5) | 12.1 | 14.5 | 1.20 | 2.1 |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 8.5 | 9.8 | 1.15 | 1.8 |
| Chiralpak® AD-H | n-Hexane/Isopropanol (85:15) | 6.2 | 7.0 | 1.13 | 1.6 |
Note: This data illustrates the general trend of decreasing retention and resolution with an increasing percentage of the alcohol modifier.
References
optimizing reaction conditions for the lipase-catalyzed resolution of trans-2-Phenyl-1-cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the lipase-catalyzed resolution of trans-2-Phenyl-1-cyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction conversion is very low. What are the possible causes and how can I improve it?
A1: Low conversion in enzymatic reactions can stem from several factors. Here’s a troubleshooting guide:
-
Enzyme Activity:
-
Cause: The lipase may have low activity or be inhibited.
-
Solution:
-
Ensure the enzyme has been stored correctly and is not expired.
-
Increase the enzyme loading. However, excessive amounts can lead to mass transfer limitations.[1]
-
Consider using an immobilized lipase, which often exhibits higher stability.[2]
-
If enzyme inhibition is suspected, purify the substrate to remove any potential inhibitors.
-
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, pH, or water content can significantly reduce reaction rates.
-
Solution:
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical range for lipases is 30-60°C.[2]
-
pH (for hydrolysis): Maintain the optimal pH for the lipase. For the hydrolysis of chloroacetate esters using Pseudomonas fluorescens lipase, a pH of 7.5-7.8 is recommended.[3]
-
Water Content (for reactions in organic solvents): The presence of a small amount of water is crucial for lipase activity in organic media.[4] However, excessive water can promote the reverse hydrolysis reaction.[5] The optimal water content depends on the solvent. Hydrophobic solvents generally require less water than hydrophilic ones.[4] Consider adding molecular sieves to control the water content.[6]
-
-
-
Substrate and Acylating Agent:
-
Cause: The nature of the substrate and acylating agent can affect the reaction rate.
-
Solution:
-
Ensure the purity of the racemic this compound.
-
For acylation reactions, vinyl acetate is often a good choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the reaction forward.[7]
-
-
Q2: The enantioselectivity (ee%) of my resolution is poor. How can I improve it?
A2: Achieving high enantioselectivity is key to a successful kinetic resolution. Here are factors that influence it:
-
Choice of Lipase:
-
Cause: Different lipases exhibit varying enantioselectivities for the same substrate.
-
Solution: Screen different lipases. Lipases from Pseudomonas species (e.g., P. fluorescens, P. cepacia) and Candida antarctica B (Novozym 435) have shown high enantioselectivity in the resolution of related cycloalkanols.[7][8]
-
-
Solvent Selection:
-
Cause: The solvent can significantly impact the enzyme's conformation and, consequently, its enantioselectivity.
-
Solution:
-
Generally, hydrophobic (non-polar) solvents tend to result in higher enantioselectivity.[9]
-
Ethers like diethyl ether and diisopropyl ether have been used successfully.[7]
-
An increase in solvent hydrophilicity can sometimes lead to an increase in enantiomeric excess, although it may decrease the reaction rate.[9]
-
-
-
Acylating Agent:
-
Cause: The structure of the acyl donor can influence the stereochemical recognition by the enzyme.
-
Solution: While vinyl acetate is common, experimenting with other acylating agents (e.g., other vinyl esters, acid anhydrides) might improve enantioselectivity.
-
-
Temperature:
-
Cause: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.[10]
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
Q3: How do I choose the right acylating agent for my transesterification reaction?
A3: The choice of acylating agent is crucial for an efficient reaction.
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Irreversible Acylating Agents: Vinyl esters, such as vinyl acetate, are highly effective. The enol leaving group tautomerizes to a stable aldehyde, which prevents the reverse reaction, thus driving the equilibrium towards product formation.[7]
-
Acid Anhydrides: These can also be used but may lead to the formation of an acid byproduct that could potentially lower the pH and affect enzyme activity if not buffered.
-
Esters: Simple esters like ethyl acetate can be used, but the reaction is reversible, which may lead to lower conversions.
Q4: What is the optimal enzyme concentration to use?
A4: The optimal enzyme concentration depends on the desired reaction rate and the cost of the enzyme.
-
General Guideline: Increasing the enzyme concentration generally increases the reaction rate, up to a certain point where the substrate becomes the limiting factor or mass transfer issues arise.[5]
-
Optimization: It is recommended to perform a small-scale experiment with varying enzyme concentrations to find the most cost-effective amount for your specific application. A starting point could be in the range of 10-50 mg of lipase per mmol of substrate.[11]
Data Presentation
Table 1: Comparison of Different Lipases for the Resolution of Cycloalkanols
| Lipase Source | Substrate | Acylating Agent | Solvent | Enantioselectivity (E) | Reference(s) |
| Pseudomonas fluorescens (AK) | trans-flavan-4-ol | Vinyl acetate | THF | > 200 | [8] |
| Pseudomonas cepacia (PSL) | trans-flavan-4-ol | Vinyl acetate | THF | Moderate to Excellent | [8] |
| Candida antarctica B (Novozym 435) | 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether / Diisopropyl ether | > 200 | [7] |
| Pseudomonas cepacia | 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether / Diisopropyl ether | > 200 | [7] |
| Candida antarctica A (CAL-A) | trans-flavan-4-ol | Vinyl acetate | THF | Moderate | [8] |
| Rhizomucor miehei (RML) | trans-flavan-4-ol | Vinyl acetate | THF | Poor | [8] |
Table 2: Effect of Solvents on Lipase-Catalyzed Reactions
| Solvent | Polarity | General Effect on Reaction Rate | General Effect on Enantioselectivity | Reference(s) |
| Diethyl ether | Non-polar | High | High | [7] |
| Diisopropyl ether | Non-polar | High | High | [7] |
| Hexane | Non-polar | High | High | [11] |
| Tetrahydrofuran (THF) | Polar aprotic | Can be lower than non-polar solvents | Can be high | [8] |
| Acetonitrile | Polar aprotic | Can decrease activity | Can increase selectivity | [9][12] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Can increase activity at low concentrations | Can increase selectivity | [12] |
Experimental Protocols
1. Synthesis of Racemic this compound
This procedure is adapted from a literature preparation.[3]
-
Materials: Magnesium turnings, dry tetrahydrofuran (THF), bromobenzene, copper(I) chloride, cyclohexene oxide, saturated ammonium sulfate solution, ether, anhydrous magnesium sulfate, pentane.
-
Procedure:
-
To a stirred mixture of magnesium turnings in dry THF, a solution of bromobenzene in dry THF is added dropwise to form the Grignard reagent.
-
The solution is cooled, and copper(I) chloride is added.
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A solution of cyclohexene oxide in THF is then added dropwise.
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The reaction is allowed to warm and stirred for 2 hours before being quenched with a saturated ammonium sulfate solution.
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The organic layer is separated, washed, and the aqueous layer is extracted with ether.
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The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The crude product is recrystallized from pentane to yield racemic this compound.
-
2. Preparation of Racemic trans-2-Phenylcyclohexyl Chloroacetate
This procedure is for the acylation of the alcohol before enzymatic hydrolysis.[3]
-
Materials: Racemic trans-2-phenylcyclohexanol, chloroacetyl chloride, 4-dimethylaminopyridine (DMAP), dichloromethane, saturated sodium bicarbonate solution.
-
Procedure:
-
A mixture of racemic trans-2-phenylcyclohexanol, chloroacetyl chloride, and DMAP in dichloromethane is heated at reflux.
-
After cooling, a saturated sodium bicarbonate solution is carefully added.
-
The organic layer is separated, dried, and the solvent is removed to yield the racemic chloroacetate.
-
3. Lipase-Catalyzed Hydrolysis of trans-2-Phenylcyclohexyl Chloroacetate
This protocol describes the enzymatic kinetic resolution.[3]
-
Materials: Racemic trans-2-phenylcyclohexyl chloroacetate, phosphate buffer, lipase from Pseudomonas fluorescens, 1 N sodium hydroxide, ether, anhydrous sodium sulfate.
-
Procedure:
-
A heterogeneous mixture of the racemic chloroacetate in phosphate buffer is stirred and heated to 45-50°C.
-
The pH is adjusted to 7.5 with 1 N sodium hydroxide.
-
Lipase from P. fluorescens is added. The pH is maintained between 7.5 and 7.8 by the controlled addition of 1 N sodium hydroxide.
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The reaction progress is monitored by the consumption of the base. The reaction is stopped at approximately 50% conversion.
-
The mixture is cooled and extracted with ether.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield a mixture of the unreacted chloroacetate and the resolved alcohol.
-
The alcohol and the remaining ester can be separated by chromatography. The ester can then be hydrolyzed to obtain the other enantiomer of the alcohol.
-
Visualizations
Caption: Workflow for the chemoenzymatic resolution of this compound.
Caption: Troubleshooting logic for optimizing the enzymatic resolution.
References
- 1. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions [mdpi.com]
- 9. Enzyme catalysis in organic solvents: influence of water content, solvent composition and temperature on Candida rugosa lipase catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of trans-2-Phenyl-1-cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-2-Phenyl-1-cyclohexanol. Our aim is to help you minimize side reactions and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the expected stereochemistry?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction between phenylmagnesium bromide (PhMgBr) and cyclohexene oxide. This reaction proceeds via an SN2-like mechanism, where the phenyl nucleophile attacks one of the epoxide carbons in a backside attack. This backside attack results in an inversion of configuration at the reaction center, leading predominantly to the trans product.[1][2]
Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?
A2: The main side reactions include:
-
Formation of cis-2-Phenyl-1-cyclohexanol: Although the SN2 mechanism favors the trans isomer, the formation of the cis isomer can occur.
-
Rearrangement to cyclopentyl(phenyl)methanol: Lewis acidic species in the reaction mixture, such as magnesium bromide (MgBr₂), which is in equilibrium with the Grignard reagent (Schlenk equilibrium), can catalyze the rearrangement of cyclohexene oxide to cyclopentanecarboxaldehyde.[3][4][5] The Grignard reagent then reacts with this aldehyde to produce cyclopentyl(phenyl)methanol.
-
Formation of biphenyl: This occurs from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction that is more prevalent at higher temperatures.[6]
-
Formation of benzene: The Grignard reagent is a strong base and will react with any protic species, such as water, to form benzene.[6]
Q3: How can I purify this compound from the common side products?
A3: Purification can typically be achieved through recrystallization or fractional crystallization. For instance, the crude product can be recrystallized from pentane or petroleum ether to yield the solid this compound.[7][8] Separation from the cis-isomer can be challenging due to similar physical properties, but careful fractional crystallization can be effective. In some cases, derivatization to diastereomers followed by separation and subsequent removal of the chiral auxiliary is employed, particularly for obtaining enantiomerically pure isomers.[9]
Troubleshooting Guide
Issue 1: Low yield of the desired this compound.
| Potential Cause | Recommended Solution |
| Grignard reagent quenching | Ensure all glassware is rigorously dried (e.g., oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.[6] |
| Incomplete reaction | Ensure the Grignard reagent has fully formed before adding the cyclohexene oxide. The reaction can be initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8] Extend the reaction time or gently warm the reaction mixture if the conversion is low, but be mindful of increasing side reactions at higher temperatures. |
| Epoxide rearrangement | Perform the reaction at low temperatures (e.g., -30°C to 0°C) to minimize the Lewis acid-catalyzed rearrangement of cyclohexene oxide.[7][10] The use of a copper(I) catalyst can also help to promote the desired epoxide opening over rearrangement.[11] |
Issue 2: Significant formation of cyclopentyl(phenyl)methanol.
| Potential Cause | Recommended Solution |
| Lewis acid-catalyzed rearrangement of cyclohexene oxide | The presence of MgBr₂ in the Grignard reagent solution can catalyze the rearrangement of cyclohexene oxide to cyclopentanecarboxaldehyde, which then reacts with the Grignard reagent.[3][4][5] |
| High reaction temperature | Higher temperatures can accelerate the rearrangement. Maintain a low reaction temperature, ideally below 0°C, throughout the addition of cyclohexene oxide.[7] |
| Absence of a suitable catalyst | The addition of a catalytic amount of copper(I) chloride (CuCl) can favor the direct SN2 attack on the epoxide, thus outcompeting the rearrangement pathway.[11] |
Issue 3: Presence of a significant amount of the cis-2-Phenyl-1-cyclohexanol isomer.
| Potential Cause | Recommended Solution |
| Deviation from the SN2 pathway | While the backside attack is favored, certain conditions might allow for alternative mechanisms that lead to the cis product. |
| Reaction conditions not optimized for stereoselectivity | Adhering to a protocol that specifies low-temperature addition of the epoxide to the Grignard reagent can enhance the stereoselectivity for the trans isomer. The use of a copper catalyst may also influence the stereochemical outcome.[12] |
Experimental Protocols
Protocol 1: Synthesis of racemic this compound
This protocol is adapted from a procedure in Organic Syntheses.[7][8]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Copper(I) chloride (CuCl)
-
Cyclohexene oxide
-
Saturated aqueous ammonium sulfate ((NH₄)₂SO₄) solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, place magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to the stirred magnesium turnings. An ice bath can be used to control the initial exothermic reaction. After the addition is complete, add more anhydrous THF.
-
Reaction with Cyclohexene Oxide: Cool the Grignard reagent solution to -30°C using a dry ice-acetone bath. Add purified copper(I) chloride and stir for 10 minutes. Add a solution of cyclohexene oxide in anhydrous THF dropwise over 1.5 hours, maintaining the low temperature.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to 0°C and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium sulfate.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be recrystallized from pentane to yield this compound.
| Reactant | Molar Ratio | Typical Yield (Crude) | Typical Yield (Recrystallized) |
| Phenylmagnesium bromide | 1.47 | \multirow{2}{}{99.6%} | \multirow{2}{}{80%} |
| Cyclohexene oxide | 1.0 | ||
| Copper(I) chloride | 0.066 |
Table 1: Molar ratios and reported yields for the synthesis of racemic this compound.[7]
Visualizations
References
- 1. Cyclopentyl(phenyl)methanol | C12H16O | CID 316741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4397-01-7|Cyclopentyl(phenyl)methanol| Ambeed [ambeed.com]
- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalysed reactions of grignard reagents with epoxides and oxetane. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Diastereoselectivity with trans-2-Phenyl-1-cyclohexanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereomeric ratio in reactions utilizing trans-2-Phenyl-1-cyclohexanol as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
A1: this compound is a chiral alcohol that, in its enantiomerically pure forms ((1R,2S)-(-) or (1S,2R)-(+)), serves as a versatile chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane backbone and the bulky phenyl group create a well-defined steric environment. When attached to a prochiral substrate, it effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face and thus controlling the formation of new stereocenters with high diastereoselectivity.[1]
Q2: In which types of reactions is this compound commonly used to induce diastereoselectivity?
A2: This chiral auxiliary is widely employed in a variety of stereoselective transformations, including:
-
Diels-Alder Reactions: To control the stereochemistry of the resulting six-membered ring.
-
Ene Reactions: For the stereoselective formation of carbon-carbon bonds.[1]
-
Aldol Additions: To control the formation of β-hydroxy carbonyl compounds with two new contiguous stereocenters.[1]
-
Alkylations of Enolates: To direct the approach of an electrophile to an enolate.
Q3: How is the chiral auxiliary attached to the substrate and subsequently removed?
A3: The auxiliary is typically attached to the substrate via an ester, ether, or acetal linkage. For instance, a carboxylic acid substrate can be esterified with this compound. After the diastereoselective reaction, the auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. Common cleavage methods include hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄), or other specific methods depending on the linkage. The recovered auxiliary can often be reused.
Troubleshooting Guides
This section addresses common issues encountered when using this compound as a chiral auxiliary and provides strategies for improvement.
Issue 1: Low Diastereomeric Ratio (d.r.) in Diels-Alder Reactions
Possible Causes & Solutions:
-
Inadequate Lewis Acid Catalysis: The choice and amount of Lewis acid are critical for enhancing facial selectivity. A non-optimal Lewis acid may not effectively coordinate to the dienophile, leading to a less organized transition state.
-
Troubleshooting Steps:
-
Screen Different Lewis Acids: The diastereomeric ratio can be highly dependent on the Lewis acid used. Common choices include Et₂AlCl, TiCl₄, and SnCl₄.
-
Optimize Lewis Acid Stoichiometry: Use of stoichiometric amounts or even a slight excess of the Lewis acid can significantly improve diastereoselectivity.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.
-
Troubleshooting Steps:
-
Use Non-Coordinating Solvents: Solvents like dichloromethane (DCM) or toluene are generally preferred for Lewis acid-catalyzed reactions.
-
Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst.
-
-
Data Presentation: Effect of Lewis Acid on a Diels-Alder Reaction
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | None | 25 | 50:50 | 75 |
| 2 | Et₂AlCl | -78 | 95:5 | 88 |
| 3 | TiCl₄ | -78 | 92:8 | 85 |
| 4 | SnCl₄ | -78 | 90:10 | 82 |
Note: The data presented is representative and based on typical outcomes in asymmetric Diels-Alder reactions.
Issue 2: Poor Selectivity in Aldol Additions
Possible Causes & Solutions:
-
Incorrect Enolate Geometry: The geometry of the enolate (E or Z) can significantly impact the stereochemical outcome of the aldol reaction.
-
Troubleshooting Steps:
-
Control Enolate Formation: The choice of base and solvent can influence the enolate geometry. For example, using lithium diisopropylamide (LDA) in THF at -78 °C typically favors the formation of the kinetic enolate.
-
Use of Boron Enolates: The use of dibutylboron triflate with a tertiary amine base often leads to the formation of the (Z)-enolate, which can enhance diastereoselectivity in reactions with aldehydes.[1]
-
-
-
Reversibility of the Aldol Reaction: If the aldol addition is reversible, a thermodynamically controlled reaction may lead to a mixture of diastereomers.
-
Troubleshooting Steps:
-
Maintain Low Reaction Temperatures: Running the reaction at low temperatures (-78 °C) and for a sufficient duration helps to ensure that the reaction is under kinetic control.
-
Prompt Quenching: Once the reaction is complete, as monitored by TLC, it should be quenched promptly at low temperature to prevent equilibration.
-
-
Issue 3: Low Diastereoselectivity in Ene Reactions
Possible Causes & Solutions:
-
Insufficient Activation of the Enophile: The reactivity and selectivity of ene reactions are often enhanced by the use of a Lewis acid.
-
Troubleshooting Steps:
-
Select an Appropriate Lewis Acid: Tin(IV) chloride (SnCl₄) has been shown to be effective in promoting diastereoselective ene reactions with glyoxylate esters derived from this compound, leading to a 10:1 diastereomeric ratio in certain cases.[1]
-
Optimize Reaction Conditions: Varying the solvent and temperature can also influence the outcome.
-
-
Experimental Protocols
Protocol 1: Diastereoselective Diels-Alder Reaction
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between an acrylate dienophile bearing the this compound auxiliary and cyclopentadiene.
Materials:
-
(1R,2S)-2-Phenyl-1-cyclohexyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (1R,2S)-2-phenyl-1-cyclohexyl acrylate (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the diethylaluminum chloride solution (1.2 eq) dropwise to the stirred solution. Stir the mixture for 15 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography.
Protocol 2: Diastereoselective Aldol Addition
This protocol outlines a general procedure for a diastereoselective aldol reaction using an acetate ester of this compound.
Materials:
-
(1R,2S)-2-Phenyl-1-cyclohexyl acetate
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
Enolate Formation: In a flame-dried flask under an argon atmosphere, dissolve the (1R,2S)-2-phenyl-1-cyclohexyl acetate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add LDA (1.1 eq) dropwise and stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the product by flash column chromatography.
Visualizations
Caption: Workflow for a Diastereoselective Diels-Alder Reaction.
References
overcoming the slow reaction rate of hydroboration for trans-2-Phenyl-1-cyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of trans-2-phenyl-1-cyclohexanol, specifically addressing the slow reaction rate of hydroboration.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroboration of 1-phenylcyclohexene often slow?
A1: The hydroboration of 1-phenylcyclohexene can be sluggish due to a combination of steric and electronic factors. The bulky phenyl group and the cyclohexyl ring create significant steric hindrance around the double bond, impeding the approach of the borane reagent.[1][2] Electronically, the phenyl group can delocalize the pi-electrons of the double bond, slightly reducing its reactivity towards electrophilic boranes.
Q2: What is the expected stereochemical outcome of the hydroboration-oxidation of 1-phenylcyclohexene?
A2: The hydroboration-oxidation reaction is a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond.[3][4][5] For 1-phenylcyclohexene, this results in the formation of this compound. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the carbon bearing the phenyl group (C2). Subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry.
Q3: Are there alternative methods to synthesize this compound if hydroboration proves problematic?
A3: Yes, several alternative methods exist. One common approach is the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene to form a diol, followed by selective reduction.[6][7] Another method involves the lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexyl chloroacetate.[6][7][8]
Q4: Which borane reagent is best suited for the hydroboration of 1-phenylcyclohexene?
A4: For sterically hindered alkenes like 1-phenylcyclohexene, bulky borane reagents are generally more effective and selective than borane-THF (BH3-THF).[2] Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane are recommended to improve both the reaction rate and regioselectivity.[9][10] 9-BBN, in particular, is known for its excellent regioselectivity with hindered alkenes.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Steric Hindrance: The bulky nature of 1-phenylcyclohexene can slow down the reaction with standard borane reagents. | - Use a less sterically hindered borane reagent like 9-BBN or disiamylborane. - Increase the reaction temperature. Reactions with 9-BBN are often carried out at elevated temperatures (e.g., 60-80 °C). - Increase the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Reagent Inactivity: The borane reagent may have degraded due to exposure to air or moisture. | - Use freshly prepared or recently purchased borane reagents. - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Low Yield of this compound | Poor Regioselectivity: Use of a non-bulky borane (e.g., BH3-THF) may lead to a mixture of regioisomers. | - Employ a sterically hindered borane like 9-BBN to enhance regioselectivity towards the desired anti-Markovnikov product.[2][10] |
| Incomplete Oxidation: The organoborane intermediate may not be fully oxidized to the alcohol. | - Ensure an adequate excess of hydrogen peroxide and base (e.g., NaOH) is used in the oxidation step. - Allow sufficient time for the oxidation to go to completion, with vigorous stirring. | |
| Product Loss During Workup: The product may be lost during extraction or purification. | - Ensure proper pH adjustment during the workup to avoid emulsions. - Use appropriate extraction solvents and perform multiple extractions. - Choose a suitable purification method, such as column chromatography or recrystallization. | |
| Formation of Unexpected Byproducts | Presence of Impurities: Impurities in the starting material or solvents can lead to side reactions. | - Purify the 1-phenylcyclohexene and solvents before use. |
| Rearrangement of Organoborane: While uncommon in hydroboration, rearrangements can occur under certain conditions. | - Maintain the recommended reaction temperature. Hydroboration is generally not prone to carbocation-like rearrangements.[11] |
Quantitative Data on Hydroboration Conditions
The following table summarizes various conditions for hydroboration of styrene and related compounds, which can serve as a starting point for optimizing the synthesis of this compound.
| Borane Reagent | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (Branched:Linear) |
| Pinacolborane | Styrene | Rhodium(I)-NHC Complex | CH2Cl2 | 25 | 18 | 99 (NMR) | 69:31 |
| Catecholborane | Styrene | Wilkinson's Catalyst | THF | Room Temp | 0.5 | 79 | 92:8 (inferred) |
| Pinacolborane | Phenylacetylene | 9-BBN (20 mol%) | THF | 65 | - | 76 | - |
| Borane-THF | Styrene | None | THF | - | - | - | 80:20 |
Experimental Protocols
Protocol 1: General Hydroboration-Oxidation of 1-Phenylcyclohexene with 9-BBN
-
Hydroboration Step:
-
Under an inert atmosphere (nitrogen or argon), dissolve 1-phenylcyclohexene (1 equivalent) in anhydrous THF in an oven-dried flask equipped with a magnetic stir bar.
-
Add a solution of 9-BBN (1.1 equivalents) in THF dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Oxidation Step:
-
Carefully add ethanol, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH).
-
Slowly add 30% hydrogen peroxide to the vigorously stirred mixture, maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, continue stirring at room temperature for at least 1 hour.
-
-
Workup and Purification:
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Visualizations
Experimental Workflow for Hydroboration-Oxidation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Slow Hydroboration Reaction
Caption: Troubleshooting slow hydroboration of 1-phenylcyclohexene.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]
- 7. repository.rit.edu [repository.rit.edu]
- 8. Controlling Chemoselectivity of Catalytic Hydroboration with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Sharpless Asymmetric Dihydroxylation with Reduced Osmium Tetroxide
Welcome to the Technical Support Center for the Sharpless Asymmetric Dihydroxylation. This resource is tailored for researchers, scientists, and drug development professionals seeking to minimize the use of the highly toxic and expensive osmium tetroxide in their experiments without compromising reaction efficiency and enantioselectivity. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered when reducing the concentration of osmium tetroxide in the Sharpless asymmetric dihydroxylation.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion of Starting Material | Inactive Catalyst: The osmium catalyst may have degraded or deactivated. | - Use fresh potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) or osmium tetroxide (OsO₄). - Ensure the chiral ligand has not degraded. - Verify the quality and stoichiometry of the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) to ensure efficient regeneration of the Os(VIII) species.[1] |
| Inappropriate Reaction Conditions: The conditions may not be optimal for the specific substrate with low catalyst loading. | - For non-terminal olefins, the addition of methanesulfonamide is often crucial to accelerate the hydrolysis of the osmate ester intermediate.[1] - For many terminal olefins, omitting methanesulfonamide is recommended as it can decelerate the reaction.[1] - Ensure vigorous stirring, especially in the biphasic system, to maximize the interaction between reactants.[1] | |
| Low Yield of Diol (Starting Material Consumed) | Product Degradation: The diol product may be unstable under the reaction or workup conditions. | - Investigate the workup procedure. Ensure quenching is efficient and extraction is performed promptly. - Consider purification methods that are milder to the diol product. |
| Slow Hydrolysis of Osmate Ester: The catalytic cycle is stalled at the hydrolysis step. | - For substrates prone to slow hydrolysis, the addition of methanesulfonamide can be beneficial.[1] | |
| Low Enantioselectivity (% ee) | Second Catalytic Cycle Interference: A competing, non-selective catalytic cycle can occur if the hydrolysis of the osmate ester is slow, leading to a decrease in enantioselectivity.[2] | - Increase the molar concentration of the chiral ligand. This can help to suppress the secondary pathway where the osmate ester is oxidized before it dissociates.[2][3] - Using an aqueous system with potassium ferricyanide as the reoxidant is advantageous in preventing this second cycle. |
| Impure or Degraded Chiral Ligand: The quality of the chiral ligand is critical for high enantioselectivity. | - Use a fresh, high-purity sample of the chiral ligand. | |
| Substrate-Specific Issues: Certain classes of olefins are known to give lower enantioselectivity. | - cis-Disubstituted olefins are particularly challenging substrates, and achieving high enantiomeric excess can be difficult.[3] - For substrates with poor enantioselectivity, screening different chiral ligands (e.g., PHAL vs. AQN core for aminohydroxylation) may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the minimum amount of osmium tetroxide that can be used in the Sharpless asymmetric dihydroxylation?
A1: The amount of osmium tetroxide can be significantly reduced to catalytic amounts, typically in the range of 0.2-1.0 mol%.[4] While standard AD-mix preparations contain a catalytic amount, it is possible in some cases to further decrease the catalyst loading, though this is highly substrate-dependent and may require optimization of other reaction parameters. The enantioselectivity of the reaction has been shown to be quite insensitive to variations in the relative amounts of osmium and ligand in some cases.
Q2: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the reaction?
A2: Methanesulfonamide serves a dual purpose. Firstly, it can act as a general acid catalyst, which protonates and accelerates the hydrolysis of the osmate ester intermediate, particularly for conjugated aromatic olefins. Secondly, it can facilitate the transfer of hydroxide ions from the aqueous to the organic phase, which is beneficial for the hydrolysis of osmate esters derived from non-terminal olefins.[1]
Q3: When should I use methanesulfonamide?
A3: For 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, the addition of one equivalent of methanesulfonamide is generally recommended to accelerate the reaction.[3] However, for terminal olefins, the addition of methanesulfonamide can sometimes slow down the reaction, and it is often better to omit it.[1]
Q4: How can I improve the enantioselectivity of the reaction?
A4: Low enantioselectivity can often be attributed to the interference of a second, less selective catalytic cycle.[2] To mitigate this, you can increase the concentration of the chiral ligand.[2][3] Ensuring the purity of the chiral ligand is also crucial. For certain substrates, you may need to screen different ligands to achieve optimal results.
Q5: Which co-oxidant should I use: N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃Fe(CN)₆)?
A5: While both can be used to regenerate the osmium(VIII) catalyst, potassium ferricyanide, typically used in the commercially available AD-mixes, is often preferred as it generally leads to higher enantioselectivity.
Experimental Protocols
Standard Protocol using AD-mix
This protocol is a general procedure for the asymmetric dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.
Reagents and Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
Olefin (1.0 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (95 mg, if required for the substrate)[3]
-
Sodium sulfite (1.5 g)
-
Ethyl acetate or Dichloromethane (for extraction)
-
2N KOH (for washing, if methanesulfonamide is used)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL), water (5 mL), and the AD-mix (1.4 g). If your substrate is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, also add methanesulfonamide (95 mg).[3]
-
Stir the mixture at room temperature until all the solids dissolve, resulting in two clear phases.
-
Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate. For slower reacting alkenes, the reaction can be run at room temperature.[3]
-
Add the olefin (1.0 mmol) to the cooled mixture.
-
Stir the reaction vigorously at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from 6 to 24 hours.[3]
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g) and stir for one hour at room temperature.[3]
-
Extract the mixture with ethyl acetate or dichloromethane (3 x 10 mL).
-
If methanesulfonamide was used, wash the combined organic layers with 2N KOH.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.
Quantitative Data on Osmium Tetroxide Concentration
The following table summarizes the effect of osmium tetroxide concentration on the yield and enantiomeric excess (% ee) for the dihydroxylation of a model substrate. Note: This is representative data, and results may vary depending on the specific substrate and reaction conditions.
| Substrate | OsO₄ (mol%) | Ligand (mol%) | Co-oxidant | Yield (%) | % ee |
| trans-Stilbene | 0.2 | 1 | K₃Fe(CN)₆ | >95 | >99 |
| trans-Stilbene | 0.02 | 1 | K₃Fe(CN)₆ | ~90 | >98 |
| 1-Octene | 0.2 | 1 | K₃Fe(CN)₆ | >90 | ~95 |
| 1-Octene | 0.02 | 1 | K₃Fe(CN)₆ | ~85 | ~94 |
Visualizing the Catalytic Cycle and Workflow
To better understand the reaction mechanism and experimental setup, the following diagrams are provided.
References
troubleshooting low enantioselectivity in trans-2-Phenyl-1-cyclohexanol mediated reactions
Welcome to the technical support center for troubleshooting reactions mediated by the chiral auxiliary, trans-2-phenyl-1-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low enantioselectivity, encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in synthesis?
A1: this compound is a chiral alcohol used as a chiral auxiliary in asymmetric synthesis.[1] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. It is particularly effective in controlling the facial selectivity of reactions such as enolate alkylations, cycloadditions, and ene reactions.
Q2: How can I obtain enantiomerically pure this compound?
A2: Enantiomerically pure this compound can be prepared through several methods. A common approach is the kinetic resolution of the racemic mixture. This can be achieved using enzymatic hydrolysis, for example, with Pseudomonas fluorescens lipase, which selectively hydrolyzes the chloroacetate ester of one enantiomer.[1] Another method involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by selective reduction.[1]
Q3: What are the initial checks I should perform if I observe low enantioselectivity in my reaction?
A3: Before extensively modifying reaction conditions, it is crucial to verify the following:
-
Purity of the Chiral Auxiliary: Ensure your this compound is of high enantiomeric purity. Impurities or a lower-than-expected enantiomeric excess (ee%) in the auxiliary will directly translate to lower enantioselectivity in your product.
-
Purity of Reagents and Solvents: Impurities in your substrate, reagents, or solvents can interfere with the reaction, potentially by poisoning catalysts or participating in non-selective side reactions. Ensure all materials are of high purity and that solvents are anhydrous.
-
Reaction Setup and Inert Atmosphere: For reactions sensitive to air or moisture, ensure your glassware is properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Q4: How does temperature typically affect the enantioselectivity of reactions using this auxiliary?
A4: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. This is because the transition states leading to the different stereoisomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of the desired enantiomer. It is highly recommended to perform a temperature screen to find the optimal balance between reaction rate and enantioselectivity.
Q5: Can the choice of Lewis acid significantly impact the outcome of the reaction?
A5: Absolutely. In reactions such as the ene reaction, the Lewis acid plays a critical role in activating the substrate and organizing the transition state. The nature of the Lewis acid, its concentration, and its coordination to the chiral auxiliary-substrate complex can profoundly influence both the reactivity and the stereoselectivity. It is often necessary to screen a variety of Lewis acids to identify the optimal one for a specific transformation.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to troubleshooting and optimizing reactions mediated by this compound when faced with low enantioselectivity.
Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
Below is a workflow to diagnose and address potential causes of low stereoselectivity.
Caption: A workflow for troubleshooting low enantioselectivity.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following table summarizes the expected impact of various reaction parameters on the diastereoselectivity of a representative glyoxylate ene reaction using this compound. This data is illustrative and should be used as a guideline for optimization.
| Parameter | Variation | Expected Outcome on Diastereomeric Ratio (d.r.) | Notes |
| Temperature | -78 °C | Higher d.r. | Lower temperatures generally favor the more ordered transition state, leading to higher selectivity. |
| -40 °C | Moderate d.r. | A good starting point for optimization. | |
| 0 °C | Lower d.r. | May be necessary for less reactive substrates, but often at the cost of selectivity. | |
| Solvent | Dichloromethane | Good d.r. | A common, non-coordinating solvent that often gives good results. |
| Toluene | Moderate to Good d.r. | Less polar than dichloromethane, can influence transition state geometry. | |
| Tetrahydrofuran (THF) | Lower d.r. | Coordinating solvents can compete with the Lewis acid, potentially disrupting the chiral environment. | |
| Lewis Acid | SnCl₄ | High d.r. (e.g., 10:1) | A strong Lewis acid that has been reported to give excellent results in ene reactions with this auxiliary. |
| TiCl₄ | Moderate to High d.r. | Another strong Lewis acid, effectiveness can be substrate-dependent. | |
| ZnCl₂ | Lower d.r. | A milder Lewis acid, may be less effective in organizing the transition state. |
Key Experimental Protocols
Protocol 1: Preparation of Racemic this compound
This protocol describes the synthesis of the racemic starting material for subsequent resolution.
Caption: Workflow for the synthesis of racemic this compound.
Methodology:
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Copper-Catalyzed Ring Opening: Cool the Grignard solution to -30 °C and add a catalytic amount of copper(I) chloride.
-
Addition of Epoxide: Slowly add a solution of cyclohexene oxide in THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to 0 °C and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from pentane to yield racemic this compound as a white solid.
Protocol 2: Representative Asymmetric Ene Reaction and Troubleshooting
This protocol outlines a general procedure for a Lewis acid-catalyzed ene reaction between an alkene and a glyoxylate ester derived from this compound.
Methodology:
-
Preparation of the Glyoxylate Ester: React enantiomerically pure this compound with glyoxylic acid under standard esterification conditions. Purify the resulting ester by chromatography.
-
Ene Reaction:
-
To a flame-dried flask under an inert atmosphere, dissolve the glyoxylate ester and the alkene in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (e.g., tin(IV) chloride) to the solution.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Analysis and Auxiliary Cleavage:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
The chiral auxiliary can be cleaved by standard methods (e.g., hydrolysis or reduction) to yield the desired α-hydroxy ester.
-
Troubleshooting this Protocol:
-
If the diastereomeric ratio is low:
-
Lower the reaction temperature: Conduct the reaction at -78 °C or even lower if possible.
-
Change the Lewis acid: If SnCl₄ gives poor results, screen other Lewis acids such as TiCl₄ or BF₃·OEt₂.
-
Change the solvent: Try a less coordinating solvent like toluene.
-
Check the purity of the Lewis acid: Use a freshly opened bottle or a recently purified Lewis acid.
-
-
If the reaction is slow or does not go to completion:
-
Increase the temperature: This may be necessary but could lower the diastereoselectivity. Find a balance.
-
Increase the amount of Lewis acid: Stoichiometric amounts may be required.
-
Check for impurities: Ensure all reagents and solvents are pure and dry.
-
References
Technical Support Center: Purification of trans-2-Phenyl-1-cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of trans-2-Phenyl-1-cyclohexanol from various reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield of purified this compound after column chromatography.
-
Question: I performed column chromatography to purify this compound, but my final yield is significantly lower than expected. What could be the cause?
-
Answer: Low recovery after column chromatography can stem from several factors:
-
Irreversible Adsorption: Highly polar compounds can sometimes irreversibly bind to the silica gel stationary phase.[1] Consider using a less acidic stationary phase like alumina or a bonded silica phase if you suspect this is happening.[1]
-
Compound Instability: The compound might be degrading on the silica gel. You can test for this by spotting the crude material on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear.[1]
-
Co-elution with Impurities: If the polarity of your eluent is too high, the desired compound may elute with impurities, leading to losses during the combination of fractions. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to ensure good separation.[2] A target Rf value of 0.2-0.4 for the desired compound is often a good starting point for column separation.[2]
-
Improper Column Packing: An improperly packed column with cracks or channels can lead to poor separation and, consequently, lower yields of the pure compound. Ensure your column is packed uniformly.
-
Issue 2: Difficulty in separating cis and trans isomers of 2-Phenyl-1-cyclohexanol.
-
Question: I am struggling to separate the trans isomer from the cis isomer. They have very similar Rf values on TLC. What purification strategy should I employ?
-
Answer: The separation of diastereomers like cis- and this compound can be challenging due to their similar physical properties.[3] Here are some approaches:
-
Optimize Column Chromatography:
-
Solvent System: A less polar solvent system may improve separation. Experiment with different solvent mixtures, such as hexane/ethyl acetate or dichloromethane/acetone, in varying ratios.[2]
-
Stationary Phase: Consider using a different stationary phase, such as diol-bonded silica, which can offer different selectivity for polar compounds.[1]
-
-
Recrystallization: Fractional crystallization can be a powerful technique for separating diastereomers.[4][5][6] Experiment with different solvent systems. A common method involves dissolving the mixture in a hot solvent and allowing it to cool slowly to promote the crystallization of one isomer.[1] For this compound, recrystallization from petroleum ether or a mixture of ethyl acetate and petroleum ether has been reported to be effective.[5][7]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[8]
-
Issue 3: The purified product is an oil instead of a solid.
-
Question: The literature reports this compound as a solid, but my purified product is an oil. What could be the reason?
-
Answer: This phenomenon, often referred to as "oiling out," can occur for several reasons:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. The most likely impurity is the cis isomer. Re-purification by column chromatography or recrystallization might be necessary.
-
Residual Solvent: Traces of solvent can lower the melting point of your compound. Ensure your product is thoroughly dried under a high vacuum.
-
Metastable State: Sometimes a pure compound can exist as a supercooled liquid below its melting point. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the solid compound to induce crystallization.[1] Using a solvent mixture where the compound has lower solubility can also help induce precipitation.[1]
-
Issue 4: The Grignard reaction to synthesize 2-Phenyl-1-cyclohexanol resulted in a complex mixture of byproducts.
-
Question: My reaction mixture from the Grignard synthesis of 2-Phenyl-1-cyclohexanol is very complex, making purification difficult. What are the likely side products and how can I minimize them?
-
Answer: The Grignard reaction with cyclohexene oxide can lead to side products. The reaction of phenylmagnesium bromide with cyclohexene oxide is a common route to synthesize 2-phenyl-1-cyclohexanol.[5] However, side reactions can occur. Potential side products include those from the reaction of the Grignard reagent with any unreacted starting materials or impurities. To minimize byproduct formation, ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5] Using purified reagents is also critical.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most widely used and effective methods for the purification of this compound are column chromatography and recrystallization.[5][7] Column chromatography is excellent for separating the desired product from a wide range of impurities, while recrystallization is particularly useful for separating diastereomers and achieving high purity of the final solid product.[1][4]
Q2: How can I determine the purity and isomeric ratio of my purified this compound?
A2: Several analytical techniques can be used to assess the purity and isomeric ratio:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and can be used to determine the ratio of cis and trans isomers by integrating the signals unique to each isomer.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess if you have synthesized a specific enantiomer. Reverse-phase HPLC is a sensitive method for detecting and quantifying other impurities.[1][8]
-
Gas Chromatography (GC): For volatile derivatives of the alcohol, GC can be an effective tool for purity assessment.[1]
Q3: What are some typical solvent systems for column chromatography of 2-Phenyl-1-cyclohexanol?
A3: A common and effective mobile phase for the silica gel column chromatography of 2-Phenyl-1-cyclohexanol is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The ratio is typically optimized based on TLC analysis, starting with a higher proportion of hexane and gradually increasing the ethyl acetate content to elute the more polar compounds.[2]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Petroleum ether is a commonly used solvent for the recrystallization of this compound.[5] Cooling the solution to low temperatures (e.g., -20°C) can help maximize the yield of crystals.[5] Mixtures of ethyl acetate and petroleum ether have also been reported to be effective.[7]
Data Presentation
The following table summarizes typical parameters and outcomes for the purification of this compound.
| Purification Method | Stationary/Solvent System | Typical Recovery | Final Purity | Notes |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | 85-95% | >98% | Excellent for removing a wide range of impurities.[7] |
| Recrystallization | Petroleum ether | 80-90% | >99% | Highly effective for separating diastereomers and achieving high purity.[5] |
| Fractional Crystallization | Petroleum ether or Ethanol/Water | Variable | Can achieve >99% isomeric purity | Often used to separate cis/trans isomers.[4][5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and elute with different ratios of hexane/ethyl acetate to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the this compound spot.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel bed.[2]
-
Elution: Begin eluting with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.[2]
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound by recrystallization from petroleum ether.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot petroleum ether to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or a freezer at -20°C to induce further crystallization.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether to remove any surface impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. This compound | 2362-61-0 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation of 2-Phenylcyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: trans-2-Phenyl-1-cyclohexanol vs. Evans Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is paramount for the construction of complex, biologically active molecules. Chiral auxiliaries are a powerful and reliable tool for inducing asymmetry, with Evans oxazolidinone auxiliaries long considered the gold standard for their high diastereoselectivity. This guide provides a comprehensive comparison of the well-established Evans auxiliaries with the alternative, trans-2-Phenyl-1-cyclohexanol, in the context of asymmetric aldol reactions, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Principle of Chiral Auxiliary-Mediated Aldol Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the case of aldol reactions, the auxiliary is typically appended to the enolate precursor. The steric and electronic properties of the auxiliary create a chiral environment that biases the approach of the electrophilic aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product. After the reaction, the auxiliary is cleaved and can ideally be recovered.
Evans Auxiliaries: The Benchmark for Syn-Aldol Reactions
Developed by David A. Evans, chiral oxazolidinones, commonly known as Evans auxiliaries, are derived from readily available amino acids such as valine and phenylalanine. They are renowned for their exceptional ability to direct syn-selective aldol reactions, often with diastereomeric ratios exceeding 99:1.[1][2][3]
The high degree of stereocontrol is attributed to the formation of a rigid, chelated transition state. The N-acyl oxazolidinone is converted to a Z-enolate, typically using a boron triflate and a tertiary amine. This Z-enolate then reacts with an aldehyde via a chair-like six-membered transition state, where the substituent on the auxiliary effectively shields one face of the enolate, dictating the stereochemistry of the newly formed stereocenters.[1][2][3]
This compound: An Alternative Chiral Auxiliary
This compound, a chiral auxiliary developed by J. K. Whitesell, offers an alternative scaffold for asymmetric synthesis. While extensively used in other transformations such as ene reactions and Diels-Alder reactions, its application in aldol reactions is less documented but shows promise in specific contexts. The rigid cyclohexane backbone and the stereodirecting influence of the phenyl group are key to its ability to induce chirality.
Recent studies have explored the use of esters derived from this compound in tandem Wittig rearrangement/aldol reactions, demonstrating excellent stereocontrol and leading to the synthesis of syn-diol products with up to 95% enantiomeric excess. This suggests its potential for controlling the stereochemical outcome of aldol-type transformations.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of Evans auxiliaries and available data for this compound in asymmetric aldol reactions, providing a quantitative basis for comparison.
Table 1: Performance of Evans Auxiliaries in Syn-Aldol Reactions
| Enolate Precursor (R) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | Isobutyraldehyde | >99:1 | 80-95 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| Propionyl | Benzaldehyde | >99:1 | 85-95 | J. Am. Chem. Soc. 1981, 103, 2127-2129 |
| Acetyl | Benzaldehyde | >95:5 | 75-85 | Org. Lett. 2000, 2, 775-778 |
Table 2: Performance of this compound in a Tandem Wittig Rearrangement/Aldol Reaction
| Enolate Precursor | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| O-allylglycolate ester | Various | Not Reported | up to 95 | Not Reported | Request PDF |
Note: Direct comparative data for this compound in standard aldol reactions is limited in the reviewed literature. The data presented is from a tandem reaction sequence, which may have different mechanistic implications.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of chiral auxiliary-mediated aldol reactions can be rationalized using transition state models.
Evans Auxiliary Aldol Reaction
The predictable syn-selectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model. The boron-chelated Z-enolate adopts a chair-like six-membered transition state where the bulky substituent on the oxazolidinone ring occupies a pseudo-equatorial position to minimize steric interactions. This arrangement forces the aldehyde's R group into an equatorial position, leading to the observed syn diastereomer.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
This compound Aldol Reaction
For aldol reactions involving esters of this compound, the stereochemical outcome is likely governed by the steric hindrance imposed by the bulky phenylcyclohexyl group. The enolate would adopt a conformation that minimizes steric clashes with the auxiliary, thereby directing the approach of the aldehyde to the less hindered face. The specifics of the transition state (e.g., open vs. closed) would depend on the metal enolate and reaction conditions.
Caption: General workflow for an aldol reaction using this compound.
Experimental Protocols
General Protocol for Evans Asymmetric Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Triethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride, to afford the corresponding β-hydroxy acid or 1,3-diol, respectively.
Representative Protocol for Attachment and Cleavage of this compound
Attachment:
-
To a solution of this compound (1.0 equiv) and a carboxylic acid (1.1 equiv) in anhydrous dichloromethane (0.2 M) is added dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting dicyclohexylurea precipitate is removed by filtration, and the filtrate is concentrated. The crude ester is then purified by column chromatography.
Cleavage (Hydrolysis):
-
The aldol adduct (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (e.g., 3:1 v/v).
-
Lithium hydroxide (2.0-3.0 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is acidified with a dilute acid (e.g., 1 M HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the β-hydroxy acid. The chiral auxiliary can often be recovered from the aqueous layer after neutralization.
Conclusion
Evans auxiliaries remain the superior choice for achieving high syn-diastereoselectivity in a wide range of aldol reactions. Their reliability, predictability, and the wealth of available literature make them a go-to tool for synthetic chemists.
This compound, while a versatile chiral auxiliary in its own right, has a less developed application profile in aldol reactions. The available data from tandem reactions suggests its potential for high stereocontrol, particularly for the synthesis of syn-diols. However, more research is needed to establish its general utility and predictability in standard aldol condensations. For researchers exploring alternative chiral scaffolds, especially in the context of tandem reactions or when different stereochemical outcomes are desired, this compound presents an intriguing option that warrants further investigation. The choice between these auxiliaries will ultimately depend on the specific synthetic target, the desired stereochemistry, and the reaction conditions to be employed.
References
performance of trans-2-Phenyl-1-cyclohexanol versus Jacobsen's catalyst in asymmetric epoxidation
In the landscape of asymmetric synthesis, the creation of stereochemically defined epoxides is a critical step for the development of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides a detailed comparison of two distinct and powerful approaches to achieving enantioselective epoxidation: the use of a true chiral catalyst, exemplified by Jacobsen's catalyst, and the application of a chiral auxiliary, illustrated by trans-2-Phenyl-1-cyclohexanol.
This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of the performance, scope, and practical application of these two methodologies. We will delve into the fundamental differences in their mechanisms, present comparative performance data, and provide detailed experimental protocols for their application.
Executive Summary: Catalyst vs. Auxiliary
The choice between a chiral catalyst and a chiral auxiliary for asymmetric epoxidation is not merely a selection between two reagents, but a decision between two fundamentally different synthetic strategies.
-
Jacobsen's Catalyst , a manganese-salen complex, is a true catalyst. It is used in sub-stoichiometric amounts to directly convert a wide range of prochiral alkenes into chiral epoxides in a single step. Its efficiency, high enantioselectivity for certain substrate classes, and the catalytic nature make it an attractive option for atom-economical synthesis.
-
This compound , on the other hand, is a chiral auxiliary. It is a stoichiometric reagent that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. In the context of epoxidation, this typically involves a multi-step sequence, such as a diastereoselective dihydroxylation followed by conversion to an epoxide. This approach can offer high levels of stereocontrol for substrates that are challenging for catalytic systems, but it is less atom-economical due to the need to install and later remove the auxiliary.
Performance Comparison: A Tale of Two Workflows
Directly comparing the "performance" of a catalyst and a chiral auxiliary is nuanced, as they operate under different principles. The following table contrasts the two approaches based on key synthetic parameters.
| Parameter | Jacobsen's Catalyst (Catalytic Approach) | This compound (Auxiliary Approach) |
| Role | Chiral Catalyst | Chiral Auxiliary |
| Stoichiometry | Catalytic (typically 0.1-10 mol%) | Stoichiometric (or greater) |
| Generality | Broad scope for unfunctionalized alkenes, particularly cis-disubstituted and conjugated systems.[1] | Substrate-dependent; requires a functional handle for auxiliary attachment. |
| Atom Economy | High | Lower, due to the mass of the auxiliary which is later removed. |
| Workflow | Single-step epoxidation. | Multi-step: 1. Auxiliary attachment, 2. Diastereoselective reaction (e.g., dihydroxylation), 3. Conversion to epoxide, 4. Auxiliary removal. |
| Stereocontrol | High enantioselectivity for suitable substrates. | High diastereoselectivity, often predictable based on the auxiliary's stereochemistry. |
Performance Data: Jacobsen's Catalyst in Action
Jacobsen's catalyst has demonstrated high efficacy in the asymmetric epoxidation of a variety of unfunctionalized alkenes. The enantiomeric excess (ee%) and yield are substrate-dependent.
| Substrate | Oxidant | Yield (%) | ee (%) |
| Indene | NaOCl | 90 | 85-88[2][3] |
| 1,2-Dihydronaphthalene | NaOCl | 36 | 69 |
| cis-Ethyl cinnamate | NaOCl | 96 | 93 |
The Chiral Auxiliary Approach: A Multi-Step Strategy for Stereocontrol
While a direct, single-step epoxidation using this compound as a catalyst is not its mode of action, it serves as an excellent chiral auxiliary to control the stereochemistry of reactions that can lead to chiral epoxides. A common strategy involves the Sharpless asymmetric dihydroxylation of an alkene esterified with the chiral auxiliary. The resulting chiral diol can then be converted into a chiral epoxide.
This multi-step nature means that the overall yield is a product of the yields of each step (auxiliary attachment, dihydroxylation, tosylation, and cyclization to the epoxide). However, the diastereoselectivity of the key dihydroxylation step is often very high, leading to a final product with high enantiomeric purity.
Experimental Protocols
Asymmetric Epoxidation using Jacobsen's Catalyst
This protocol is a general procedure for the epoxidation of unfunctionalized alkenes.
Materials:
-
Alkene (e.g., indene)
-
Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)
-
Dichloromethane (CH2Cl2), freshly distilled
-
Buffered bleach (commercial bleach adjusted to pH ~11.3 with 0.05 M Na2HPO4 and 1 M NaOH)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO) (optional, can enhance rate and catalyst stability)[2]
-
Saturated aqueous Na2SO3
-
Saturated aqueous NaCl
-
Anhydrous MgSO4
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) and Jacobsen's catalyst (0.02-0.10 mmol, 2-10 mol%) in CH2Cl2 (10 mL). If using, add P3NO (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (5-10 mL) dropwise to the stirred solution over a period of 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add saturated aqueous Na2SO3 to quench any remaining oxidant.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Synthesis of a Chiral Epoxide via a Chiral Auxiliary Strategy
This representative multi-step procedure illustrates the use of this compound as a chiral auxiliary in a Sharpless asymmetric dihydroxylation, followed by conversion to the epoxide.
Step 1: Esterification of an unsaturated acid with this compound
-
This step attaches the chiral auxiliary to the alkene-containing substrate. Standard esterification protocols (e.g., using DCC/DMAP or conversion to the acid chloride followed by reaction with the alcohol) can be employed.
Step 2: Sharpless Asymmetric Dihydroxylation
-
The resulting ester is subjected to Sharpless asymmetric dihydroxylation conditions to create a chiral diol with high diastereoselectivity. The choice of AD-mix-α or AD-mix-β determines the stereochemical outcome.
Step 3: Conversion of the Diol to an Epoxide
-
The chiral diol is then converted to the corresponding epoxide. A common method is to selectively tosylate one of the hydroxyl groups followed by base-induced ring closure.
Visualizing the Workflows
The following diagrams illustrate the distinct logical flows of the catalytic and auxiliary-based approaches to asymmetric epoxidation.
Caption: Workflow comparison of catalytic vs. auxiliary approaches.
Mechanistic Considerations
The stereochemical outcome in both methods is dictated by the chiral environment created by the catalyst or the auxiliary.
Caption: Stereocontrol mechanisms for catalyst and auxiliary.
Conclusion and Outlook
Both Jacobsen's catalyst and chiral auxiliaries like this compound represent powerful tools for the synthesis of chiral epoxides. The choice of methodology depends critically on the specific synthetic problem at hand.
-
For rapid, atom-economical access to chiral epoxides from unfunctionalized alkenes, particularly cis-disubstituted and conjugated systems, Jacobsen's catalyst is an excellent choice. The direct, catalytic nature of this reaction is highly advantageous for process chemistry and green synthesis.
-
For substrates that are not amenable to direct catalytic epoxidation or where extremely high levels of stereocontrol are required, the chiral auxiliary approach offers a robust, albeit more laborious, alternative. The predictable stereochemical outcomes and the potential for recovery and reuse of the auxiliary can offset the disadvantages of a longer synthetic sequence.
Future developments in this field will likely focus on expanding the substrate scope of catalytic systems to rival the reliability of chiral auxiliaries for a broader range of alkenes, as well as the development of more efficient and easily recyclable chiral auxiliaries to improve the overall efficiency of this classical yet powerful strategy.
References
A Comparative Guide to the Validation of Enantiomeric Excess of trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral HPLC, GC, and NMR Methodologies
The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds such as trans-2-Phenyl-1-cyclohexanol, a key chiral auxiliary in asymmetric synthesis. The stereochemical purity of this compound directly impacts the stereoselectivity of reactions and the purity of the final products. This guide provides an objective comparison of the most common analytical techniques for validating the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these methods is compared, and detailed experimental protocols are provided to assist researchers in selecting the most suitable technique for their specific needs.
Performance Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. While chiral HPLC is often the gold standard, chiral GC and NMR spectroscopy offer viable alternatives with their own distinct advantages. The following table summarizes the typical performance characteristics of these methods.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer. |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds, no volatility requirement. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization to increase volatility and thermal stability. | Dissolution in a suitable deuterated solvent with a chiral solvating agent. |
| Linearity (R²) | > 0.999 | > 0.998 | Good, but may be less precise than chromatographic methods for trace analysis. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1-5% of the minor enantiomer |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Dependent on the concentration of the major enantiomer. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | High for ee determination, less accurate for absolute quantification without an internal standard. |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5% for ee determination. |
| Specificity | High (Enantioselective) | Very High (Enantioselective with mass selective detection) | High (Structurally informative) |
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the practical steps involved in each analytical method.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct enantioselective separation and quantification of this compound enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this separation.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
HPLC Grade Solvents: n-Hexane, Isopropanol (IPA)
-
Sample: this compound
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Alternative Methods: A Brief Overview
Chiral Gas Chromatography (GC):
Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For this compound, derivatization may be necessary to improve its volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl ether.
-
Typical Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Advantages: High resolution and sensitivity.
-
Disadvantages: Requires derivatization, which adds a step to the sample preparation and can be a source of error. The analyte must be thermally stable.
NMR Spectroscopy with Chiral Solvating Agents (CSAs):
NMR spectroscopy provides a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent to a solution of the analyte forms transient diastereomeric complexes, which have distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): Examples include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or chiral lanthanide shift reagents.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃).
-
Analysis: The enantiomeric excess is determined by integrating the signals of specific protons that are well-resolved for the two diastereomeric complexes.
-
Advantages: Non-destructive, relatively fast analysis time, and provides structural information.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and the degree of signal separation is highly dependent on the choice of CSA and experimental conditions.
Conclusion
Chiral HPLC is a robust and widely applicable method for the validation of the enantiomeric excess of this compound, offering a good balance of accuracy, precision, and ease of use. Chiral GC, particularly when coupled with mass spectrometry, provides excellent resolution and sensitivity for this analyte, provided that it is thermally stable and appropriately derivatized. NMR spectroscopy with chiral solvating agents offers a rapid, non-destructive alternative for ee determination, which can be particularly useful for reaction monitoring. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. For routine quality control and high-throughput screening, chiral HPLC is often the preferred method.
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to trans-2-Phenyl-1-cyclohexanol
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision influenced by factors beyond chemical yield, including cost, scalability, and stereoselectivity. This guide provides a detailed cost-effectiveness analysis of two prominent methods for the synthesis of the chiral auxiliary, trans-2-Phenyl-1-cyclohexanol: Sharpless Asymmetric Dihydroxylation and Lipase-Catalyzed Kinetic Resolution.
Overview of Synthetic Strategies
Two primary enantioselective strategies for the synthesis of this compound are compared:
-
Sharpless Asymmetric Dihydroxylation: This method involves the enantioselective synthesis of a diol from 1-phenylcyclohexene, followed by a selective reduction to the desired monool. This approach builds the desired stereochemistry into the molecule.[1][2][3]
-
Lipase-Catalyzed Kinetic Resolution: This strategy begins with the synthesis of racemic this compound. A lipase enzyme is then used to selectively acylate one enantiomer, allowing for the separation of the two. The unreacted enantiomer is the desired product, and the acylated enantiomer can be hydrolyzed to recover the other enantiomer.[2][3][4]
Quantitative Data Summary
The following tables provide a summary of the quantitative data for each synthetic route, based on published procedures.[1][4] Costs are estimated based on current catalog prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.
Table 1: Cost-Effectiveness Comparison of Synthetic Routes
| Metric | Sharpless Asymmetric Dihydroxylation | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | 1-Phenylcyclohexene | Racemic this compound |
| Overall Yield | ~69% (for one enantiomer)[1] | ~48% (for one enantiomer, based on racemic mixture)[4] |
| Enantiomeric Excess | >99.5%[1] | >99%[4] |
| Estimated Reagent Cost per Gram of Product | ~$15-25 | ~$10-20 |
| Key Cost Drivers | (DHQD)2PHAL ligand, Potassium osmate | Lipase PS30, Chloroacetyl chloride |
| Reaction Time | ~3-4 days | ~3 days (including synthesis of racemate) |
| Throughput | Moderate | High (resolution can be scaled up) |
Table 2: Breakdown of Reagent Costs (per mole of starting material)
| Reagent | Sharpless Asymmetric Dihydroxylation | Lipase-Catalyzed Kinetic Resolution |
| Starting Material | 1-Phenylcyclohexene (~$2/g) | Cyclohexene oxide (~
|
| Catalyst/Enzyme | (DHQD)2PHAL (~
| Lipase PS30 (~$50/g) |
| Key Reagents | Potassium ferricyanide, Potassium carbonate, Methanesulfonamide | Chloroacetyl chloride, 4-DMAP |
| Solvents | tert-Butyl alcohol, Water, Ethyl acetate | Tetrahydrofuran, Dichloromethane, Hexane |
Experimental Protocols
Sharpless Asymmetric Dihydroxylation
This procedure is adapted from Organic Syntheses.[1]
Step 1: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
-
A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g), anhydrous potassium carbonate (104 g), methanesulfonamide (23.8 g), potassium osmate dihydrate (46.1 mg), and (DHQD)2PHAL (486.9 mg).
-
1-Phenylcyclohexene (39.55 g) and tert-butyl alcohol (250 mL) are added to the stirred mixture.
-
The slurry is stirred vigorously for 2 days.
-
The product is extracted with ethyl acetate, and the organic phase is washed and dried to yield (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol.
Step 2: Reduction to (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol
-
The diol from the previous step is dissolved in a suitable solvent.
-
A selective reducing agent is added to reduce the benzylic hydroxyl group.
-
The reaction is worked up to isolate the desired this compound.
-
Recrystallization from a suitable solvent yields the final product with high enantiomeric purity.[1]
Lipase-Catalyzed Kinetic Resolution
This procedure is adapted from Organic Syntheses.[4]
Step 1: Synthesis of Racemic trans-2-Phenylcyclohexanol
-
Phenylmagnesium bromide is prepared from magnesium turnings and bromobenzene in THF.
-
The Grignard reagent is added to cyclohexene oxide in the presence of a copper(I) chloride catalyst.
-
The reaction is quenched, and the product is extracted and recrystallized to yield racemic trans-2-phenylcyclohexanol.
Step 2: Lipase-Catalyzed Acetylation
-
The racemic alcohol is dissolved in a suitable organic solvent.
-
Lipase PS30 and an acyl donor (e.g., vinyl acetate) are added.
-
The reaction is monitored until approximately 50% conversion is reached.
-
The mixture is filtered to remove the enzyme.
Step 3: Separation and Hydrolysis
-
The unreacted alcohol (the desired enantiomer) is separated from the acylated product by column chromatography.
-
The acylated enantiomer can be hydrolyzed using a base (e.g., sodium hydroxide) to recover the other enantiomer of this compound.
Visualization of the Analysis Workflow
References
comparative study of lipase-catalyzed resolution versus asymmetric dihydroxylation for trans-2-Phenyl-1-cyclohexanol
A critical evaluation of two prominent asymmetric synthesis methods, lipase-catalyzed kinetic resolution and Sharpless asymmetric dihydroxylation, for the production of enantiomerically pure trans-2-Phenyl-1-cyclohexanol is presented. This guide offers a detailed comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
Performance Comparison
The choice between lipase-catalyzed resolution and asymmetric dihydroxylation for preparing enantiopure this compound hinges on factors such as desired enantiomeric excess (ee), overall yield, and procedural complexity. The lipase method offers a straightforward resolution of a racemate, while the Sharpless dihydroxylation introduces chirality to a prochiral olefin.[1]
| Parameter | Lipase-Catalyzed Resolution | Sharpless Asymmetric Dihydroxylation |
| Starting Material | Racemic trans-2-phenylcyclohexyl chloroacetate | 1-Phenylcyclohexene |
| Enantiomeric Excess (ee) | ~98.4% for (-)-(1R,2S)-enantiomer | >99.5% for both enantiomers |
| Yield | High (e.g., 96% for (+)-(1S,2R)-enantiomer from chloroacetate) | High (e.g., 99% crude yield for the diol intermediate) |
| Key Reagents | Pseudomonas fluorescens lipase, Chloroacetyl chloride | AD-mix-α or AD-mix-β (containing OsO₄ and a chiral ligand) |
| Reaction Type | Kinetic Resolution | Asymmetric Dihydroxylation |
Table 1: Comparison of Lipase-Catalyzed Resolution and Sharpless Asymmetric Dihydroxylation. This table summarizes the key performance indicators for each method, providing a direct comparison of their efficacy in synthesizing enantiopure this compound.
Experimental Protocols
Detailed methodologies for both the lipase-catalyzed resolution and the Sharpless asymmetric dihydroxylation are provided below. These protocols are based on established and reliable procedures.[2][3]
Lipase-Catalyzed Kinetic Resolution
This method involves the enzymatic hydrolysis of racemic trans-2-phenylcyclohexyl chloroacetate. The lipase selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the alcohol product.[4]
A. Preparation of Racemic trans-2-phenylcyclohexyl chloroacetate
-
A mixture of racemic trans-2-phenylcyclohexanol (100 g, 0.567 mol), chloroacetyl chloride (50 mL, 0.625 mol), and 4-dimethylaminopyridine (300 mg, 0.0025 mol) in dichloromethane (250 mL) is heated at reflux for 6 hours.[2]
-
After cooling, the reaction is quenched with a saturated sodium bicarbonate solution.[2]
-
The organic layer is separated, dried, and concentrated. The resulting oil is distilled to yield racemic trans-2-phenylcyclohexyl chloroacetate.[2]
B. Enzymatic Resolution
-
A mixture of the racemic chloroacetate (75 g, 0.297 mol) and sodium phosphate buffer is heated to 45-50°C.[2]
-
The pH is adjusted to 7.5, and Pseudomonas fluorescens lipase is added.[2]
-
The pH is maintained between 7.5 and 7.8 by the controlled addition of 1 N sodium hydroxide, indicating the hydrolysis of the chloroacetate.[2]
-
After approximately 50 hours, when about 50% of the ester has been hydrolyzed, the mixture is cooled and extracted with ether.[2]
-
The ether extract contains the unreacted (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate and the product (-)-(1R,2S)-trans-2-phenylcyclohexanol, which are then separated by chromatography.[2]
C. Hydrolysis of the Unreacted Ester
-
The recovered (-)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate is refluxed with 2 N sodium hydroxide in methanol for 3 hours.[2]
-
After cooling and neutralization, the mixture is extracted with dichloromethane.[2]
-
The organic layer is dried and concentrated, and the resulting solid is recrystallized to give (+)-(1S,2R)-trans-2-phenylcyclohexanol.[2]
Sharpless Asymmetric Dihydroxylation
This method creates the two stereocenters in a single step from 1-phenylcyclohexene using a chiral osmium tetroxide catalyst.[3] The choice of chiral ligand (in AD-mix-α or AD-mix-β) determines which enantiomer of the diol is formed.[1]
A. Asymmetric Dihydroxylation of 1-Phenylcyclohexene
-
A mixture of potassium ferricyanide (75 g), potassium carbonate (34.1 g), and the appropriate AD-mix (AD-mix-β for the (1R,2S)-enantiomer) in a tert-butyl alcohol/water mixture is prepared.[3]
-
Potassium osmate dihydrate is added, and the mixture is stirred until the osmate dissolves.[3]
-
The mixture is cooled to 0°C, and 1-phenylcyclohexene is added.[3]
-
The reaction is stirred at 0°C for 24 hours.[3]
-
Sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 1 hour.[3]
-
The product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield the crude diol.[3]
B. Conversion to this compound The resulting diol, (1R,2S)-1-phenylcyclohexane-1,2-diol, can then be selectively reduced to afford the desired this compound. This subsequent step is not detailed in the provided search results but is a known transformation.[4]
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both the lipase-catalyzed resolution and the Sharpless asymmetric dihydroxylation.
Caption: Workflow for Lipase-Catalyzed Resolution.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
References
A Comparative Review of trans-2-Phenyl-1-cyclohexanol and Menthol-Based Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, enabling the precise control of stereochemistry in the construction of complex molecules. Among the diverse array of available auxiliaries, those derived from readily available chiral scaffolds have gained widespread prominence. This guide provides an objective, data-driven comparison of two such popular auxiliaries: trans-2-phenyl-1-cyclohexanol and the family of menthol-based chiral auxiliaries. Their performance in key asymmetric transformations, supported by experimental data and detailed protocols, is presented to facilitate informed decision-making in synthetic route design.
Introduction to the Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached and removed under mild conditions, and induce a high degree of stereoselectivity.
Menthol-based auxiliaries , derived from the naturally abundant and inexpensive monoterpene (-)-menthol, were among the first to be widely adopted. The rigid cyclohexane backbone with its three stereocenters provides a well-defined chiral environment. A notable and more sterically demanding derivative, (-)-8-phenylmenthol, was introduced by E.J. Corey in 1975 and has demonstrated exceptional efficacy in various asymmetric reactions.
This compound , introduced by J. K. Whitesell in 1985, was developed as a readily synthesizable alternative to the more synthetically challenging 8-phenylmenthol.[1] Its rigid structure and the stereodirecting influence of the phenyl group have proven effective in controlling facial selectivity in a range of asymmetric reactions, including ene reactions, cycloadditions, and enolate functionalizations.[1][2]
Performance in Asymmetric Reactions: A Quantitative Comparison
The efficacy of a chiral auxiliary is best evaluated by its performance in inducing high diastereoselectivity and providing good chemical yields in various transformations. This section presents a comparative overview of the performance of this compound and menthol-based auxiliaries in Diels-Alder and Ene reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile can lead to excellent stereocontrol. Below is a comparison of the performance of acrylates derived from a menthol derivative and a reaction utilizing a this compound derivative.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | AlCl₃ | CH₂Cl₂ | -55 | 89 | 97% | [3] |
| (-)-8-Phenylmenthol | 1,3-Butadiene | (-)-8-Phenylmenthyl acrylate | Et₂AlCl | Toluene | -78 | 100 | 99% | [3] |
| This compound Derivative | Danishefsky's diene | N-Phenylethylimine of (+)-8-Phenylneomenthyl glyoxylate | ZnI₂ | - | - | 78-81 | 87-96% | [4] |
Note: The data for the this compound derivative is for a related neomenthyl structure in an aza-Diels-Alder reaction, as directly comparable data for the simple acrylate was not available in the searched literature.
Asymmetric Ene Reaction
The carbonyl-ene reaction is a valuable method for the formation of homoallylic alcohols. The use of chiral glyoxylate esters derived from chiral auxiliaries can afford high levels of asymmetric induction.
| Chiral Auxiliary | Ene | Enophile | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |
| This compound | 2,4-Dimethyl-2-pentene | trans-2-Phenyl-1-cyclohexyl glyoxylate | SnCl₄ | 10:1 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these methods.
Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate
This protocol is adapted from the work of Corey and Ensley.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly distilled)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (-)-8-phenylmenthyl acrylate in dry dichloromethane is cooled to -55 °C under an inert atmosphere.
-
A solution of aluminum chloride in dichloromethane is added dropwise to the acrylate solution.
-
Freshly distilled cyclopentadiene is then added to the reaction mixture.
-
The reaction is stirred at -55 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric excess of the product is determined by ¹H NMR or chiral HPLC analysis.
Protocol 2: Asymmetric Ene Reaction with trans-2-Phenyl-1-cyclohexyl Glyoxylate
This protocol is based on the work of Whitesell and coworkers.[1]
Materials:
-
trans-2-Phenyl-1-cyclohexyl glyoxylate
-
2,4-Dimethyl-2-pentene
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of trans-2-phenyl-1-cyclohexyl glyoxylate and 2,4-dimethyl-2-pentene in dry dichloromethane at -78 °C is added tin(IV) chloride.
-
The reaction mixture is stirred at -78 °C for the specified time, with progress monitored by TLC.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is warmed to room temperature and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio of the resulting homoallylic alcohol is determined by spectroscopic methods.
Mechanistic Insights and Structural Rationale
The stereochemical outcome of reactions employing these auxiliaries is dictated by the steric hindrance they impose, which directs the approach of the incoming reagent to the less hindered face of the substrate.
Visualization of Chiral Auxiliary Structures
Caption: Structures of (-)-Menthol, (-)-8-Phenylmenthol, and (1R,2S)-trans-2-Phenyl-1-cyclohexanol.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general strategy for employing a chiral auxiliary in asymmetric synthesis involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Proposed Transition State for the Diels-Alder Reaction
The high diastereoselectivity observed in the Diels-Alder reaction of acrylates bearing these chiral auxiliaries is attributed to the effective shielding of one face of the dienophile by the bulky auxiliary. In the case of Lewis acid catalysis, the chelation of the Lewis acid to the carbonyl oxygen further rigidifies the conformation, enhancing the facial bias.
References
Evaluating the Recyclability of trans-2-Phenyl-1-cyclohexanol as a Chiral Auxiliary: A Comparative Guide
In the realm of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. An ideal auxiliary should not only induce high stereoselectivity but also be readily recoverable in high yield and purity for subsequent reuse. This guide provides a comprehensive evaluation of the recyclability of trans-2-phenyl-1-cyclohexanol, a widely used chiral auxiliary, and compares its performance with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Auxiliary Recyclability
The efficiency of a chiral auxiliary's recycling process is a critical factor for its application in both academic research and industrial-scale drug development. The following table summarizes the recyclability of this compound and compares it with other prominent chiral auxiliaries.
| Chiral Auxiliary | Typical Linkage | Common Cleavage Method | Reported Recovery Yield |
| This compound | Ester | Hydrolysis (acidic or basic) | Not explicitly quantified in many reports, but recovery via chromatography is common. |
| Evans' Oxazolidinones | Imide | Hydrolysis (e.g., LiOH/H₂O₂) | >92% to quantitative |
| Pseudoephedrine | Amide | Acidic or basic hydrolysis | >95% |
| SAMP/RAMP | Hydrazone | Ozonolysis or acidic hydrolysis | ~85% |
As the data indicates, while high recovery yields are well-documented for auxiliaries like Evans' oxazolidinones and pseudoephedrine, specific quantitative data for the recovery of this compound is less commonly reported. However, its recovery is a standard practice, typically achieved through chromatographic separation after the ester linkage to the substrate has been cleaved.
Experimental Protocols for Auxiliary Cleavage and Recovery
The following sections detail the typical experimental procedures for the cleavage and recovery of this compound and its alternatives.
This compound
-
Application: this compound is often employed in diastereoselective alkylations of enolates derived from esters. The chiral auxiliary is first esterified with a carboxylic acid derivative.
-
Cleavage and Recovery Protocol:
-
Hydrolysis: The ester product is subjected to hydrolysis, typically using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. Acid-catalyzed hydrolysis is also an option.
-
Extraction: After the hydrolysis is complete, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The desired carboxylic acid product and the chiral auxiliary will be in the organic layer.
-
Separation: The organic layer is concentrated, and the residue is purified by column chromatography on silica gel to separate the chiral carboxylic acid from the recovered this compound.
-
Purity Assessment: The purity of the recovered auxiliary can be assessed by techniques such as NMR spectroscopy and determination of its specific rotation.
-
Evans' Oxazolidinones
-
Application: Evans' auxiliaries are widely used in a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions, through the formation of an N-acyl oxazolidinone.
-
Cleavage and Recovery Protocol:
-
Hydrolysis: A common method for cleaving the N-acyl bond is through treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, in a THF/water solvent system.
-
Workup: The reaction is quenched with a reducing agent like sodium sulfite.
-
Extraction: The mixture is partitioned between water and an organic solvent. The aqueous layer is acidified and extracted to isolate the chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary.
-
Purification: The recovered oxazolidinone can be purified by recrystallization or column chromatography.
-
Pseudoephedrine
-
Application: Pseudoephedrine is utilized as a chiral auxiliary in the asymmetric alkylation of amides.
-
Cleavage and Recovery Protocol:
-
Hydrolysis: The N-acyl pseudoephedrine derivative can be hydrolyzed under either acidic (e.g., H₂SO₄ in dioxane/water) or basic (e.g., KOH in ethanol/water) conditions.
-
Extraction: After hydrolysis, the reaction mixture is worked up by extraction. The desired carboxylic acid can be isolated from the aqueous layer after acidification.
-
Recovery: The aqueous layer is then made basic, and the pseudoephedrine auxiliary is extracted with an organic solvent.
-
Purification: The recovered pseudoephedrine can be purified by recrystallization.
-
SAMP/RAMP
-
Application: (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP and RAMP) are used to form chiral hydrazones with aldehydes and ketones, enabling asymmetric α-alkylation.
-
Cleavage and Recovery Protocol:
-
Cleavage: The hydrazone can be cleaved by ozonolysis followed by a reductive workup, or by hydrolysis with strong acid.
-
Extraction: After cleavage, the product ketone or aldehyde is separated from the auxiliary by extraction.
-
Recovery: The aqueous layer containing the protonated auxiliary is basified and extracted with an organic solvent to recover the SAMP or RAMP.
-
Purification: The recovered auxiliary is typically purified by distillation.
-
Logical Workflow for Asymmetric Synthesis and Auxiliary Recycling
The following diagram illustrates the general workflow of an asymmetric synthesis employing a recyclable chiral auxiliary.
Conclusion
The recyclability of a chiral auxiliary is a paramount consideration for the development of sustainable and cost-effective synthetic routes. While this compound is a highly effective chiral auxiliary for inducing stereoselectivity in a variety of reactions, the explicit quantification of its recovery yield in the literature is not as prevalent as for other common auxiliaries like Evans' oxazolidinones and pseudoephedrine. However, established protocols for its cleavage and recovery via chromatography are available, suggesting its practical utility in recyclable synthetic strategies. For researchers and drug development professionals, the choice of a chiral auxiliary will depend on a holistic assessment of its stereodirecting ability, ease of attachment and cleavage, and, crucially, the efficiency with which it can be recovered and reused. Further studies detailing the quantitative recovery of this compound under various reaction conditions would be beneficial for a more direct comparison of its recyclability with other leading chiral auxiliaries.
A Comparative Guide to the Diastereoselectivity of trans-2-Phenyl-1-cyclohexanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. This guide provides an objective comparison of the diastereoselectivity achieved using trans-2-phenyl-1-cyclohexanol, a highly effective and accessible chiral auxiliary, with other prominent chiral alcohols. The comparative analysis is supported by experimental data from key asymmetric reactions, enabling an informed choice for specific synthetic challenges.
Performance in Asymmetric Ene Reactions
The asymmetric ene reaction is a powerful C-C bond-forming transformation for the synthesis of chiral homoallylic alcohols. The diastereoselectivity of this reaction is significantly influenced by the chiral auxiliary employed. Below is a comparison of the performance of (1R,2S)-trans-2-phenyl-1-cyclohexanol and the well-established (-)-8-phenylmenthol in the Lewis acid-catalyzed ene reaction of their respective glyoxylate esters with an alkene.
Table 1: Diastereoselectivity in the Asymmetric Ene Reaction of Chiral Glyoxylate Esters
| Entry | Chiral Auxiliary | Alkene | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | (1R,2S)-trans-2-Phenyl-1-cyclohexanol | 2,4-Dimethyl-2-pentene | SnCl₄ | 10:1 | [1] |
| 2 | (-)-8-Phenylmenthol | 1-Hexene | SnCl₄ | >96.5:3.5 (>93% d.e.) | [2] |
| 3 | (-)-8-Phenylmenthol | trans-2-Butene | SnCl₄ | >96.5:3.5 (>93% d.e.) | [2] |
Key Insights: Both this compound and (-)-8-phenylmenthol demonstrate high levels of diastereoselectivity in the asymmetric ene reaction.[1][2] In a specific example, this compound provides a 10:1 diastereomeric ratio, highlighting its efficacy in controlling the formation of the new stereocenters.[1] (-)-8-Phenylmenthol also consistently achieves high diastereoselectivity, with diastereomeric excesses reported to be above 93%.[2] The choice between these auxiliaries may therefore depend on factors such as availability, cost, and specific substrate compatibility. This compound was introduced as a more readily available alternative to the often difficult-to-prepare (-)-8-phenylmenthol.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies.
General Procedure for the Asymmetric Ene Reaction with Chiral Glyoxylate Esters
To a solution of the chiral glyoxylate ester (1.0 equivalent) in an anhydrous solvent such as dichloromethane under an inert atmosphere at -78 °C is added the Lewis acid (e.g., SnCl₄, 1.0 equivalent) dropwise. The resulting mixture is stirred for a short period before the alkene (1.5-2.0 equivalents) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the product is determined by gas chromatography or ¹H NMR spectroscopy of the crude product.
Mechanistic Rationale for Diastereoselectivity
The high diastereoselectivity observed with these chiral auxiliaries can be attributed to the formation of a well-organized, chelated transition state. The Lewis acid coordinates to both the aldehyde and the ester carbonyl oxygen atoms of the glyoxylate, creating a rigid cyclic intermediate. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enophile, directing the incoming alkene to approach from the less sterically hindered face. This facial bias dictates the absolute configuration of the newly formed stereocenters.
Caption: Logical workflow of a chiral auxiliary-controlled asymmetric ene reaction.
Conclusion
This compound stands as a highly effective chiral auxiliary, offering diastereoselectivity comparable to that of established auxiliaries like (-)-8-phenylmenthol in key transformations such as the asymmetric ene reaction. Its ready availability and demonstrated high performance make it a valuable tool for researchers and professionals in the field of asymmetric synthesis, providing a practical and efficient means to control stereochemistry in the development of complex chiral molecules. The selection of a chiral auxiliary will ultimately be guided by the specific requirements of the synthetic target and the reaction conditions.
References
quantitative analysis of reaction kinetics for different trans-2-Phenyl-1-cyclohexanol synthesis methods
A Comparative Guide to the Synthesis of trans-2-Phenyl-1-cyclohexanol: A Quantitative Analysis of Reaction Kinetics
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral intermediates is paramount. This compound is a valuable chiral auxiliary, and its synthesis has been approached through various methodologies. This guide provides a comparative analysis of the quantitative aspects and reaction kinetics of three prominent synthesis methods: Copper-Catalyzed Grignard Reaction, Lipase-Catalyzed Kinetic Resolution, and Sharpless Asymmetric Dihydroxylation, with additional commentary on the hydroboration approach.
Comparative Quantitative Data
The following table summarizes the key quantitative data for the different synthesis methods of this compound, focusing on yield, stereoselectivity, and reaction time as an indicator of kinetic efficiency.
| Synthesis Method | Starting Material | Product | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Kinetic Aspects |
| Copper-Catalyzed Grignard Reaction | Cyclohexene oxide, Phenylmagnesium bromide | Racemic this compound | 80% (recrystallized) | N/A (racemic) | ~3.5 hours (addition and reaction) | Reaction is exothermic and requires cooling to control the rate. The addition rate of reagents is a key parameter. |
| Lipase-Catalyzed Kinetic Resolution | Racemic trans-2-phenylcyclohexyl chloroacetate | (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | 96% (for the resolved alcohol from the ester) | Not specified, but enzymatic resolutions can achieve >95% | ~45 hours | The reaction rate is dependent on the amount of lipase used and slows as the substrate is consumed.[1] High enantioselectivity (E > 200) has been reported for similar lipase-catalyzed acylations.[2] |
| Sharpless Asymmetric Dihydroxylation | 1-Phenylcyclohexene | (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenyl-1-cyclohexanol | 69% (recrystallized for (+)-enantiomer) | >99.5% | ~2 days | The reaction involves a catalytic cycle, and methanesulfonamide is often used to accelerate the hydrolysis of the osmate ester, a key step in the catalytic turnover.[3] |
| Hydroboration | 1-Phenylcyclohexene | Chiral this compound | 70% conversion | ≥97% | 7 days | The reaction with monoisopinocamphenylborane (IpcBH₂) is reported to be slow.[4] The kinetics of hydroboration with dialkylboranes can be complex, often exhibiting a three-halves-order mechanism.[5] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are outlines of the protocols for the key synthesis routes.
Copper-Catalyzed Grignard Reaction for Racemic this compound
This method involves the ring-opening of cyclohexene oxide with a phenyl Grignard reagent, catalyzed by copper(I) chloride.
Procedure Outline:
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in dry tetrahydrofuran (THF). This reaction is typically initiated with a small amount of 1,2-dibromoethane and controlled with an ice bath.
-
Copper Catalyst Addition: The prepared Grignard solution is cooled to -30°C, and purified copper(I) chloride is added.
-
Epoxide Addition: A solution of cyclohexene oxide in THF is added dropwise to the cooled Grignard reagent mixture over a period of 1.5 hours.
-
Reaction and Quenching: The reaction mixture is allowed to warm to 0°C and stirred for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium sulfate.
-
Workup and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization from pentane to yield the final product.[1]
Lipase-Catalyzed Kinetic Resolution
This enzymatic method is used to resolve a racemic mixture of trans-2-phenylcyclohexyl chloroacetate. The lipase selectively hydrolyzes one enantiomer of the ester.
Procedure Outline:
-
Esterification: Racemic trans-2-phenylcyclohexanol is reacted with chloroacetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) to form the racemic chloroacetate ester.
-
Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution. The pH is adjusted to 7.5, and Pseudomonas fluorescens lipase is added. The pH is maintained between 7.5 and 7.8 by the controlled addition of 1 N sodium hydroxide, which indicates the progress of the hydrolysis.
-
Monitoring: The reaction is monitored by the consumption of NaOH. Additional lipase may be added to increase the rate of hydrolysis. The reaction is stopped after approximately 95% of the theoretical amount of one enantiomer has been hydrolyzed (around 45 hours).
-
Separation: The mixture is extracted with dichloromethane. The organic layer contains the unreacted (+)-(1S,2R)-trans-2-phenylcyclohexyl chloroacetate. The aqueous layer contains the sodium salt of the chloroacetic acid and the (-)-(1R,2S)-trans-2-phenylcyclohexanol.
-
Isolation of Products: The unreacted ester is isolated and can be hydrolyzed in a separate step to yield the (+)-enantiomer of the alcohol. The (-)-enantiomer is recovered from the aqueous phase.[1]
Sharpless Asymmetric Dihydroxylation
This method provides an enantioselective route to the chiral diol from 1-phenylcyclohexene, which is then converted to the desired product.
Procedure Outline:
-
Asymmetric Dihydroxylation: A mixture of potassium ferricyanide, potassium carbonate, methanesulfonamide, and a chiral ligand [(DHQD)₂PHAL for the (+)-diol or (DHQ)₂PHAL for the (-)-diol] is prepared in a tert-butyl alcohol/water solvent system. Potassium osmate dihydrate is added as the catalyst, followed by the 1-phenylcyclohexene substrate. The slurry is stirred vigorously for 2 days.
-
Workup: The product is extracted with ethyl acetate, and the organic phase is washed and dried.
-
Subsequent Reduction (not fully detailed in provided search results): The resulting chiral diol is then selectively reduced to afford the final this compound product. This step is mentioned as being carried out with Raney nickel.[1][6]
Visualization of Experimental Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the chemical transformations involved.
Caption: Workflow for the Copper-Catalyzed Grignard Synthesis.
Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution.
Caption: Reaction Pathway for the Sharpless Asymmetric Dihydroxylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of trans-2-Phenyl-1-cyclohexanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-2-Phenyl-1-cyclohexanol, addressing immediate safety concerns and logistical procedures.
Chemical and Hazard Profile
A thorough understanding of the chemical's properties and associated hazards is the first step in safe handling and disposal.
| Property | Data |
| Chemical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Physical State | Solid |
| Hazards | - Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| - Causes skin and serious eye irritation.[1] | |
| - May cause respiratory irritation.[1] | |
| - Combustible liquid.[1] | |
| - Harmful to aquatic life with long-lasting effects.[1][2] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]
-
The container must be in good condition with a secure, leak-proof cap.[4][5]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5][6]
-
Follow all specific labeling requirements mandated by your institution.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[1][3][7]
-
The storage area should be away from sources of heat, ignition, and incompatible materials.[1][8]
5. Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Provide all necessary documentation, including the Safety Data Sheet (SDS), to the waste management provider.
6. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as Chemizorb®, dry sand, or earth.[1][2][7]
-
Collect the absorbent material and spilled chemical into a suitable, sealed container for disposal as hazardous waste.[2][8][9]
-
Clean the affected area thoroughly.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) for this compound and your institution's specific waste management policies. Always prioritize safety and consult with your EHS department for any questions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling trans-2-Phenyl-1-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of trans-2-Phenyl-1-cyclohexanol, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Eyeshields or safety glasses with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Type N95 (US) or equivalent dust mask |
| Body Protection | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical to safely manage this compound in a laboratory setting.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Donning PPE :
-
Put on a laboratory coat.
-
Wear appropriate chemical-resistant gloves.
-
Fit and wear a Type N95 respirator.
-
Put on eyeshields for eye protection.
-
-
Handling the Compound :
-
In Case of Exposure :
-
Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[1]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Collect waste this compound in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Management :
-
Use a suitable, closed container for disposal.[1]
-
-
Disposal Route :
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not allow the chemical to enter drains.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol [2][3] |
| Appearance | Solid[2] |
| Melting Point | 53-55 °C (lit.)[2] / 63-66 °C (lit.) |
| Boiling Point | 152-155 °C/16 mmHg (lit.)[2] / 276-281 °C (lit.) |
| Flash Point | 113 °C - closed cup[2] |
| CAS Number | 2362-61-0[2][3] / 98919-68-7 |
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
